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  • Product: 4-Amino-N,N-diethyl-2-methyl-benzamide
  • CAS: 1188506-56-0

Core Science & Biosynthesis

Foundational

"4-Amino-N,N-diethyl-2-methyl-benzamide" chemical structure

An In-depth Technical Guide to 4-Amino-N,N-diethyl-2-methyl-benzamide: Synthesis, Characterization, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 4-Amino-N,N-diethyl-2-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Amino-N,N-diethyl-2-methyl-benzamide: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N,N-diethyl-2-methyl-benzamide, a substituted benzamide with potential applications in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to propose robust synthetic pathways, predict a detailed spectroscopic profile, and hypothesize potential biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the synthesis, characterization, and evaluation of this and similar novel chemical entities.

Introduction and Physicochemical Properties

Substituted benzamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and antidepressant effects.[1][2] The specific substitution pattern on the aromatic ring and the amide nitrogen significantly influences the biological activity. 4-Amino-N,N-diethyl-2-methyl-benzamide incorporates several key structural motifs: a 4-amino group, a 2-methyl group, and an N,N-diethylamide. While this precise combination is not extensively documented, its constituent parts suggest a rich potential for biological interaction. This guide aims to provide a predictive yet scientifically grounded resource for researchers interested in this molecule.

Table 1: Predicted Physicochemical Properties of 4-Amino-N,N-diethyl-2-methyl-benzamide

PropertyPredicted Value
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
IUPAC Name 4-amino-N,N-diethyl-2-methylbenzamide
Predicted XLogP3 ~1.5 - 2.5 (Estimated based on similar structures)
Hydrogen Bond Donors 1 (from the amino group)
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and amino nitrogen)
Rotatable Bonds 3

Proposed Synthetic Pathways

The synthesis of 4-Amino-N,N-diethyl-2-methyl-benzamide can be approached through several reliable methods common in organic synthesis. The key is the formation of the amide bond, which can be achieved either by activating the carboxylic acid precursor or by starting with a pre-formed amide and modifying the aromatic ring. Below are two proposed, robust synthetic routes.

Pathway 1: Amidation of 4-Amino-2-methylbenzoic Acid

This is a classical and highly versatile approach that begins with the synthesis of the key intermediate, 4-amino-2-methylbenzoic acid, followed by amide bond formation.

Pathway_1 cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Amide Formation 2-Methyl-4-nitrobenzoic_acid 2-Methyl-4-nitrobenzoic acid Reduction Reduction (e.g., H₂, Pd/C) 2-Methyl-4-nitrobenzoic_acid->Reduction 4-Amino-2-methylbenzoic_acid 4-Amino-2-methylbenzoic acid Reduction->4-Amino-2-methylbenzoic_acid Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl₂) 4-Amino-2-methylbenzoic_acid->Acid_Chloride_Formation 4-Amino-2-methylbenzoyl_chloride 4-Amino-2-methylbenzoyl chloride Acid_Chloride_Formation->4-Amino-2-methylbenzoyl_chloride Amidation Amidation with Diethylamine (Et₂NH) 4-Amino-2-methylbenzoyl_chloride->Amidation Target_Molecule 4-Amino-N,N-diethyl-2-methyl-benzamide Amidation->Target_Molecule

Caption: Synthetic workflow for Pathway 1.

Step 1: Synthesis of 4-Amino-2-methylbenzoic Acid

  • To a solution of 2-methyl-4-nitrobenzoic acid (1.0 eq) in ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm) or use a hydrogen balloon.

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-2-methylbenzoic acid, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Amino-N,N-diethyl-2-methyl-benzamide

  • Suspend 4-amino-2-methylbenzoic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C.

  • Reflux the mixture for 2-3 hours until the starting material is consumed.

  • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 4-amino-2-methylbenzoyl chloride.

  • Dissolve the crude acid chloride in fresh, anhydrous DCM and cool to 0 °C.

  • Add a solution of diethylamine (2.5 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target compound.

Pathway 2: Mitsunobu Reaction

The Mitsunobu reaction offers a milder, one-pot alternative for the direct conversion of a carboxylic acid to an amide, avoiding the need for an acid chloride intermediate.[3]

Pathway_2 Starting_Materials 4-Amino-2-methylbenzoic acid + Diethylamine (Et₂NH) + Triphenylphosphine (PPh₃) Mitsunobu_Reaction Mitsunobu Reaction (e.g., DIAD or DEAD) Starting_Materials->Mitsunobu_Reaction Target_Molecule 4-Amino-N,N-diethyl-2-methyl-benzamide Mitsunobu_Reaction->Target_Molecule

Caption: Synthetic workflow for Pathway 2.

  • Dissolve 4-amino-2-methylbenzoic acid (1.0 eq), triphenylphosphine (1.2 eq), and diethylamine (1.2 eq) in an anhydrous solvent such as toluene or THF at room temperature.[3]

  • Stir the mixture for 10 minutes.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and stir overnight (approximately 18 hours).

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Wash with 1M NaOH and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to afford the desired benzamide.[3]

Predictive Spectroscopic Profile

The structural confirmation of 4-Amino-N,N-diethyl-2-methyl-benzamide would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, a predictive profile can be constructed.[4][5][6]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm). A doublet for the proton at C5, a doublet of doublets for the proton at C6, and a singlet/narrow doublet for the proton at C3. Amino Group: A broad singlet for the -NH₂ protons (δ 4.0-5.5 ppm). N,N-diethyl Group: Due to restricted rotation around the C-N amide bond, two distinct broad signals for the methylene (-CH₂) protons (δ ~3.2 and ~3.5 ppm) and two distinct broad signals for the methyl (-CH₃) protons (δ ~1.1 and ~1.2 ppm).[5][7] Methyl Group: A singlet for the aryl-CH₃ group (δ ~2.2-2.4 ppm).
¹³C NMR Carbonyl Carbon: A signal in the range of δ 168-172 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). N,N-diethyl Group: Two signals for the methylene carbons (δ ~39 and ~43 ppm) and two signals for the methyl carbons (δ ~13 and ~14 ppm). Methyl Carbon: A signal for the aryl-CH₃ group (δ ~18-22 ppm).
IR Spectroscopy N-H Stretch: Two bands for the primary amine in the range of 3300-3500 cm⁻¹. C=O Stretch: A strong absorption band for the amide carbonyl around 1630-1650 cm⁻¹. C-N Stretch: A band in the region of 1200-1350 cm⁻¹. C-H Stretch (aliphatic): Bands in the range of 2850-3000 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 206.14). Fragmentation: Characteristic fragmentation patterns including the loss of ethyl groups and cleavage at the amide bond.

Hypothesized Biological Activity and Therapeutic Potential

The structural features of 4-Amino-N,N-diethyl-2-methyl-benzamide suggest several potential avenues for biological activity, drawing parallels from existing pharmacologically active benzamides.

  • CNS Activity: Many substituted benzamides act as dopamine D2 receptor antagonists and are used as antipsychotics and antiemetics.[1] The specific substitution pattern of the target molecule could modulate its affinity and selectivity for dopamine and serotonin receptors, warranting investigation for potential neuroleptic or antidepressant properties.[2]

  • Antimicrobial and Antifungal Activity: 4-Aminobenzoic acid (PABA) is a precursor in the folate synthesis pathway in many microorganisms. Derivatives of 4-aminobenzoic acid have been shown to possess antibacterial and antifungal properties.[8][9] The title compound could potentially act as an antimicrobial agent.

  • Anticancer Potential: Certain benzamide derivatives have been investigated as tyrosine kinase inhibitors, a class of targeted cancer therapies.[10] The 4-aminobenzamide scaffold could serve as a linker or pharmacophore in the design of new kinase inhibitors.[11]

Proposed Biological Screening Workflow

A logical, tiered approach is recommended to efficiently evaluate the biological potential of this novel compound.

Screening_Workflow Compound 4-Amino-N,N-diethyl-2-methyl-benzamide Primary_Screening Primary Screening (In vitro Assays) Compound->Primary_Screening CNS_Panel CNS Receptor Binding (Dopamine, Serotonin) Primary_Screening->CNS_Panel Antimicrobial_Panel Antimicrobial Assays (MIC against bacteria/fungi) Primary_Screening->Antimicrobial_Panel Anticancer_Panel Kinase Inhibition & Cytotoxicity Assays Primary_Screening->Anticancer_Panel Secondary_Screening Secondary Screening (Cell-based & Functional Assays) CNS_Panel->Secondary_Screening Antimicrobial_Panel->Secondary_Screening Anticancer_Panel->Secondary_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Screening->Lead_Optimization

Caption: Tiered workflow for biological screening.

Conclusion

References

  • Stockis, A., et al. (1984). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Ögren, S. O., et al. (1984). Studies on the mechanism of action of substituted benzamide drugs. Psychopharmacology, 84(1), 1-10. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Hayrapetyan, H., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. Available at: [Link]

  • Hu, F., et al. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • PubChem. (n.d.). 4-amino-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular psychiatry, 7(3), 247–253. Available at: [Link]

  • Watson, D. A., et al. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters. ACS Catalysis, 7(3), 2056-2060. Available at: [Link]

  • Kawamoto, Y., et al. (2025). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. Retrieved from [Link]

  • Gucka, E., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pini, A., et al. (2019). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]

  • MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • Movassaghi, M., & Ahmad, O. K. (2006). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Letters in Organic Chemistry, 3(12), 900-903. Available at: [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2256. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • Gucka, E., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. Retrieved from [Link]

  • Hu, F., et al. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCr Journals. Available at: [Link]

  • Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.
  • IntechOpen. (2020). N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry. Available at: [Link]

  • IJNRD.org. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]

  • Indian Academy of Sciences. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 127-132. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2017). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Beilstein Journal of Organic Chemistry, 13, 1378-1385. Available at: [Link]

  • ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Reddit. (2023). NMR spectrum of n,n-diethylbenzamidr. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • Toth, E., et al. (1998). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Magnetic resonance in chemistry, 36(S1), S123-S129. Available at: [Link]

  • Medigraphic. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

Sources

Exploratory

"4-Amino-N,N-diethyl-2-methyl-benzamide" molecular weight

An In-depth Technical Guide to 4-Amino-N,N-diethyl-2-methyl-benzamide Abstract This technical guide provides a comprehensive overview of 4-Amino-N,N-diethyl-2-methyl-benzamide, a substituted benzamide of interest in chem...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Amino-N,N-diethyl-2-methyl-benzamide

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N,N-diethyl-2-methyl-benzamide, a substituted benzamide of interest in chemical and pharmaceutical research. The document details its core physicochemical properties, led by an analysis of its molecular weight. A plausible synthetic pathway is proposed, alongside a discussion of its expected reactivity and methods for analytical characterization. Furthermore, this guide extrapolates potential safety and handling protocols based on structurally related compounds. The objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of this molecule, thereby facilitating further investigation and application.

Molecular Identity and Physicochemical Properties

4-Amino-N,N-diethyl-2-methyl-benzamide is an aromatic organic compound featuring a benzamide core substituted with an amino group, a methyl group, and a diethylamide functional group. The precise arrangement of these substituents on the benzene ring dictates its chemical behavior and potential utility.

Molecular Formula and Weight

The primary identifier for any chemical entity is its molecular formula and corresponding molecular weight. Based on its structure, the molecular formula is determined to be C₁₂H₁₈N₂O .

From this formula, the molecular weight is calculated as follows:

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 18 atoms × 1.008 g/mol = 18.144 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

The sum of these atomic weights provides the total molecular weight of the compound. A related isomer, 4-amino-N,N-diethyl-3-methylbenzamide, shares the same molecular formula and thus the same molecular weight, underscoring the importance of positional isomerism in determining a compound's specific properties[1].

Structural Representation

The spatial arrangement of atoms is visualized in the diagram below. This structure is fundamental to understanding the molecule's steric and electronic properties.

Caption: 2D structure of 4-Amino-N,N-diethyl-2-methyl-benzamide.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O-
Molecular Weight 206.29 g/mol Calculated
IUPAC Name 4-amino-N,N-diethyl-2-methylbenzamide-
CAS Number Not assigned-

Properties for the related compound 4-amino-N,N-diethylbenzamide (lacking the 2-methyl group) are computed by PubChem, providing a baseline for expected characteristics.[2]

Synthesis and Experimental Protocols

While a specific, validated synthesis for 4-Amino-N,N-diethyl-2-methyl-benzamide is not documented in the searched literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles for amide formation and aromatic substitution.[3][4]

Proposed Retrosynthetic Analysis

The primary disconnection for synthesis is at the amide bond, a common and reliable strategy. This suggests a reaction between a derivative of 2-methyl-4-aminobenzoic acid and diethylamine. To manage the reactivity of the amino group, it is often preferable to introduce it in a protected form, such as a nitro group, which can be reduced in the final step.

Step-by-Step Synthetic Protocol

The proposed synthesis proceeds in three main steps starting from 2-methyl-4-nitrobenzoic acid.

Step 1: Acyl Chloride Formation The carboxylic acid is first converted to a more reactive acyl chloride.

  • To a solution of 2-methyl-4-nitrobenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2-methyl-4-nitrobenzoyl chloride.

Causality: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly basic diethylamine in the subsequent step.

Step 2: Amide Formation (Amidation) The acyl chloride is then reacted with diethylamine to form the N,N-diethyl amide.

  • Dissolve the crude 2-methyl-4-nitrobenzoyl chloride in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylamine (2.5 eq) dropwise. An excess is used to react with the acyl chloride and to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine (1.5 eq) can be used.

  • Stir the reaction mixture at room temperature for 3-6 hours. Monitor completion by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup by washing with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain N,N-diethyl-2-methyl-4-nitrobenzamide.

Causality: This is a classic nucleophilic acyl substitution. The nitrogen of diethylamine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release a chloride ion.[5]

Step 3: Nitro Group Reduction The final step is the reduction of the nitro group to the primary amine.

  • Dissolve the N,N-diethyl-2-methyl-4-nitrobenzamide from the previous step in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or tin(II) chloride (SnCl₂).

  • Introduce a hydrogen source. This can be hydrogen gas (H₂) from a balloon or a high-pressure system for catalytic hydrogenation, or a proton source like concentrated HCl if using a reducing metal like tin.

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst (if using Pd/C).

  • Neutralize the solution and perform an extractive workup.

  • Purify the crude product by column chromatography or recrystallization to yield pure 4-Amino-N,N-diethyl-2-methyl-benzamide.

Causality: Catalytic hydrogenation is a highly efficient and clean method for reducing nitroarenes to anilines. The catalyst provides a surface for the reaction between the nitro group and hydrogen, leading to the desired amino functionality with minimal side products.

Synthetic Workflow Diagram

G Start 2-Methyl-4-nitrobenzoic Acid Step1 SOCl2 or (COCl)2 Catalytic DMF Start->Step1 Intermediate1 2-Methyl-4-nitrobenzoyl Chloride Step1->Intermediate1 Step2 Diethylamine (Et2NH) Base (e.g., Et3N) Intermediate1->Step2 Intermediate2 N,N-Diethyl-2-methyl-4-nitrobenzamide Step2->Intermediate2 Step3 Reduction (e.g., H2, Pd/C or SnCl2, HCl) Intermediate2->Step3 FinalProduct 4-Amino-N,N-diethyl-2-methyl-benzamide Step3->FinalProduct

Caption: Proposed three-step synthesis of the target compound.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-Amino-N,N-diethyl-2-methyl-benzamide. Therefore, a conservative approach to handling is required, guided by the hazard information for structurally similar compounds. For instance, 4-amino-N,N-diethylbenzamide is classified as harmful if swallowed and causes skin and serious eye irritation.[2][6]

GHS Hazard Classification (Predicted)

The following table outlines the anticipated GHS classifications based on analogous structures.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Source: Extrapolated from data for 4-amino-N,N-diethylbenzamide and other aminobenzamides.[2][6][7]

Recommended Precautionary Measures

Given the predicted hazards, the following personal protective equipment (PPE) and handling guidelines are mandatory.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat and ensure no skin is exposed.[8]

  • Respiratory Protection: If dust or aerosols are generated, use a certified particulate respirator.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Potential Applications and Research Context

The benzamide scaffold is a privileged structure in medicinal chemistry and materials science. The specific combination of functional groups in 4-Amino-N,N-diethyl-2-methyl-benzamide suggests several avenues for research and development.

  • Pharmaceutical Intermediate: Substituted anilines and benzamides are common building blocks in the synthesis of active pharmaceutical ingredients (APIs). The primary amino group can be readily diazotized and converted into a wide range of other functional groups, making it a versatile intermediate.

  • Insect Repellents: The N,N-diethyl-toluamide structure is the basis for DEET, a widely used insect repellent.[4] The structural similarity suggests that this compound could be investigated for similar biocidal or repellent properties. Research has been conducted on creating insect-repellent dyes from derivatives of N,N-diethyl-methylbenzamide.[10][11]

  • Polymer Science: Aromatic diamines are often used as monomers in the synthesis of high-performance polymers like polyimides and aramids.

Conclusion

This technical guide has established the fundamental molecular properties of 4-Amino-N,N-diethyl-2-methyl-benzamide, most notably its molecular weight of 206.29 g/mol (from the formula C₁₂H₁₈N₂O). While direct experimental data is scarce, a robust synthetic pathway has been proposed, and critical safety protocols have been outlined based on data from analogous compounds. The versatile chemical nature of this molecule, stemming from its trifunctional aromatic core, positions it as a compound of significant interest for future exploration in both pharmaceutical and material science applications. All handling and use of this compound should be conducted with the caution appropriate for a novel chemical entity of unknown toxicity.

References

  • PubChem. 4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760. Available from: [Link]

  • Capot Chemical. MSDS of 4-(2-aMino-ethyl)-N,n-dimethyl-benzamide. (2026). Available from: [Link]

  • PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Available from: [Link]

  • SupraBank. 4-Amino-N-[2-(diethylamino)ethyl]benzamide. Available from: [Link]

  • NextSDS. 4-amino-N,N-diethyl-3-methylbenzamide — Chemical Substance Information. Available from: [Link]

  • MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). Available from: [Link]

  • PubChem. 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. Available from: [Link]

  • SciELO - Infomed. A new method for synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]

  • PubChemLite. N,n-diethyl-4-[2-naphthylmethyl-(3-oxo-3-pyrimidin-2-yl-propanoyl)amino]benzamide. (2026). Available from: [Link]

  • Chemical Synthesis Database. N,N-diethyl-4-methoxy-2-methylbenzamide. (2025). Available from: [Link]

  • Eureka | Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide. (2013). Available from: [Link]

  • ResearchGate. Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. Available from: [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. (2022). Available from: [Link]

  • Chemsrc. Benzamide,N,N-diethyl-2-methyl | CAS#:2728-04-3. (2025). Available from: [Link]

  • NCERT. Amines. Available from: [Link]

  • ResearchGate. Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. Available from: [Link]

  • Cheméo. Chemical Properties of N-Ethyl-N-methyl-benzamide. Available from: [Link]

Sources

Foundational

"4-Amino-N,N-diethyl-2-methyl-benzamide" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Amino-N,N-diethyl-2-methyl-benzamide Abstract This technical guide provides a comprehensive, in-depth overview of a robust and logical synthetic pathway for the preparati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Amino-N,N-diethyl-2-methyl-benzamide

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and logical synthetic pathway for the preparation of 4-Amino-N,N-diethyl-2-methyl-benzamide. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed narrative on the synthesis, including the rationale behind procedural choices, step-by-step experimental protocols, and process visualization. The synthesis is presented as a three-stage process commencing with the selective oxidation of 4-nitro-o-xylene, followed by amidation to form the key nitro-amide intermediate, and culminating in the catalytic hydrogenation to yield the target amine.

Introduction and Synthetic Strategy Overview

4-Amino-N,N-diethyl-2-methyl-benzamide is a substituted aromatic amide whose structural motifs are of interest in medicinal chemistry and materials science. The presence of a primary aromatic amine, a tertiary amide, and specific ring substitution patterns offers a versatile scaffold for further functionalization.

The synthetic approach detailed herein is a linear, three-step sequence designed for efficiency and scalability. The strategy relies on common and well-understood transformations, ensuring reliability and reproducibility.

  • Stage 1: Carboxylic Acid Synthesis. The synthesis begins with the selective oxidation of one methyl group of commercially available 4-nitro-o-xylene to yield the key starting material, 2-methyl-4-nitrobenzoic acid. This targeted oxidation is crucial for establishing the correct substitution pattern.

  • Stage 2: Amide Bond Formation. The resulting carboxylic acid is activated and subsequently reacted with diethylamine. This is achieved via an acyl chloride intermediate to ensure a high-yielding and clean amidation, furnishing N,N-diethyl-2-methyl-4-nitrobenzamide.

  • Stage 3: Nitro Group Reduction. The final step involves the selective reduction of the aromatic nitro group to the corresponding primary amine using catalytic hydrogenation, a clean and efficient method that avoids harsh chemical reductants.

This strategic pathway is illustrated in the diagram below.

Overall_Synthesis_Pathway Overall Synthesis Pathway for 4-Amino-N,N-diethyl-2-methyl-benzamide Start 4-Nitro-o-xylene Intermediate1 2-Methyl-4-nitrobenzoic Acid Start->Intermediate1 Oxidation (e.g., HNO₃, Initiator) Intermediate2 N,N-Diethyl-2-methyl-4-nitrobenzamide Intermediate1->Intermediate2 1. SOCl₂ 2. Diethylamine FinalProduct 4-Amino-N,N-diethyl-2-methyl-benzamide Intermediate2->FinalProduct Reduction (H₂, Pd/C)

Diagram 1: Overall three-step synthesis pathway.

Stage 1: Synthesis of 2-Methyl-4-nitrobenzoic Acid

The foundational step in this synthesis is the preparation of 2-methyl-4-nitrobenzoic acid. The most direct precursor is 4-nitro-o-xylene, which has two methyl groups. The challenge lies in the selective oxidation of the methyl group at the 1-position, which is ortho to the other methyl group and meta to the electron-withdrawing nitro group. The nitro group's deactivating effect makes this oxidation more challenging than that of simple xylenes, often requiring specific catalytic systems.[1]

Causality of Experimental Choices
  • Oxidant and Catalyst System: While strong oxidants like potassium permanganate or dichromate can be used, they often lead to over-oxidation or are environmentally undesirable.[2] A more controlled and selective method involves using a milder oxidant like dilute nitric acid in conjunction with a free-radical initiator and a phase-transfer catalyst.[1] The initiator (e.g., N-hydroxyphthalimide) facilitates the initial hydrogen abstraction from the methyl group, while the phase-transfer catalyst (e.g., a quaternary ammonium salt) improves the interaction between the aqueous oxidant and the organic substrate.[1] This system provides a balance of reactivity and selectivity, favoring the mono-oxidation product.

Experimental Protocol: Oxidation of 4-Nitro-o-xylene

This protocol is adapted from established methods for the selective oxidation of nitrotoluenes.[1][3]

  • Materials:

    • 4-Nitro-o-xylene

    • Dilute Nitric Acid (e.g., 30-40%)

    • N-hydroxyphthalimide (NHPI)

    • Tetrabutylammonium bromide (TBAB) or similar phase-transfer catalyst

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Sodium bicarbonate solution (saturated)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-o-xylene (1.0 eq), N-hydroxyphthalimide (0.1 eq), and tetrabutylammonium bromide (0.05 eq).

    • Add the dilute nitric acid solution. The mixture will be biphasic.

    • Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring to ensure adequate mixing of the phases.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours (12-24 h).

    • Upon completion, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to extract the acidic product into the aqueous phase.

    • Separate the aqueous layer and acidify it carefully with concentrated HCl to a pH of ~2. The product, 2-methyl-4-nitrobenzoic acid, will precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-methyl-4-nitrobenzoic acid.[3]

Workflow_Stage1 Experimental Workflow: Stage 1 A Combine 4-Nitro-o-xylene, NHPI, and TBAB in Reactor B Add Dilute Nitric Acid A->B C Heat to Reflux with Vigorous Stirring (12-24h) B->C D Cool to Room Temperature and Extract with Ethyl Acetate C->D E Wash Organic Phase with NaHCO₃(aq) to Extract Product D->E F Acidify Aqueous Layer with HCl to Precipitate Acid E->F G Filter, Wash with Water, and Dry Product F->G H Recrystallize from Ethanol/Water G->H

Diagram 2: Workflow for the synthesis of 2-Methyl-4-nitrobenzoic Acid.

Stage 2: Amidation to N,N-Diethyl-2-methyl-4-nitrobenzamide

The formation of the amide bond is achieved by reacting 2-methyl-4-nitrobenzoic acid with diethylamine. Direct reaction is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be activated. The most reliable and common method for this is conversion to the corresponding acyl chloride.

Causality of Experimental Choices
  • Acyl Chloride Formation: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. It reacts with the carboxylic acid to form the highly electrophilic acyl chloride, with gaseous byproducts (SO₂ and HCl) that can be easily removed, driving the reaction to completion.[5][6] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of a Vilsmeier intermediate.[7]

  • Amidation Reaction: The resulting 2-methyl-4-nitrobenzoyl chloride is highly reactive towards nucleophiles. It reacts readily with diethylamine in a Schotten-Baumann-type reaction. Anhydrous aprotic solvents (e.g., dichloromethane, DCM) are used to prevent hydrolysis of the acyl chloride.[8] A tertiary amine base, such as triethylamine, is typically added to scavenge the HCl generated during the reaction, preventing the protonation of the diethylamine nucleophile.[9]

Experimental Protocol: Amidation

This is a two-part protocol performed sequentially.

  • Part A: Synthesis of 2-Methyl-4-nitrobenzoyl chloride

    • In a fume hood, charge a flame-dried round-bottom flask with 2-methyl-4-nitrobenzoic acid (1.0 eq) and add thionyl chloride (2.0-3.0 eq).

    • Add a catalytic amount of DMF (1-2 drops).

    • Equip the flask with a reflux condenser fitted with a gas trap to neutralize HCl and SO₂ fumes.

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid starting material should dissolve completely.

    • After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporation). The crude 2-methyl-4-nitrobenzoyl chloride, often an oil or low-melting solid, is typically used immediately in the next step without further purification.[5]

  • Part B: Reaction with Diethylamine

    • In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 2-methyl-4-nitrobenzoyl chloride from Part A in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring. A white precipitate (triethylammonium chloride) will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with water, dilute HCl (e.g., 1 M), and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude N,N-diethyl-2-methyl-4-nitrobenzamide.

    • The product can be purified by column chromatography on silica gel if necessary.

Stage 3: Reduction to 4-Amino-N,N-diethyl-2-methyl-benzamide

The final transformation is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this step due to its high efficiency, selectivity, and clean workup.[10]

Causality of Experimental Choices
  • Catalyst and Hydrogen Source: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro groups.[11] It offers excellent activity and selectivity, leaving other functional groups like the amide intact. The reaction is carried out under a positive pressure of hydrogen gas, which serves as the ultimate reducing agent.

  • Solvent: Solvents such as ethanol or methanol are typically used as they readily dissolve the substrate and are inert under the reaction conditions.

Experimental Protocol: Catalytic Hydrogenation
  • Materials:

    • N,N-Diethyl-2-methyl-4-nitrobenzamide

    • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the N,N-diethyl-2-methyl-4-nitrobenzamide (1.0 eq) in methanol.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric when dry and exposed to air.

    • Seal the reaction vessel, evacuate the atmosphere, and backfill with nitrogen (repeat 3 times).

    • Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 3-5 bar).

    • Stir or shake the mixture vigorously at room temperature. The reaction is often exothermic and may require gentle cooling initially.

    • Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

    • Once the reaction is complete (hydrogen uptake ceases), carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude 4-Amino-N,N-diethyl-2-methyl-benzamide can be purified by recrystallization or column chromatography to yield the final product.

Workflow_Stage3 Experimental Workflow: Stage 3 A Dissolve Nitro-Amide in Methanol B Add Pd/C Catalyst (under inert atmosphere) A->B C Pressurize Reactor with H₂ Gas (3-5 bar) B->C D Stir Vigorously at RT until H₂ uptake ceases C->D E Vent H₂ and Purge with Nitrogen D->E F Filter through Celite® to Remove Catalyst E->F G Concentrate Filtrate in vacuo F->G H Purify Final Product G->H

Diagram 3: Workflow for the catalytic hydrogenation to the final product.

Data Presentation

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Typical Role
4-Nitro-o-xyleneO=N(=O)c1ccc(C)c(C)c1C₈H₉NO₂151.16Starting Material
2-Methyl-4-nitrobenzoic AcidO=N(=O)c1ccc(C(=O)O)c(C)c1C₈H₇NO₄181.15Intermediate 1
N,N-Diethyl-2-methyl-4-nitrobenzamideCCN(CC)C(=O)c1cc(C)c(cc1)[O-]C₁₂H₁₆N₂O₃236.27Intermediate 2
4-Amino-N,N-diethyl-2-methyl-benzamideCCN(CC)C(=O)c1cc(C)c(N)cc1C₁₂H₁₈N₂O206.29Final Product

References

  • Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Google Patents. (2016). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (2017). CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.
  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • Biomass-derived carbon-supported Ni catalyst: an effective heterogeneous non-noble metal catalyst for the hydrogenation of nitro compounds. Reaction Chemistry & Engineering. (2021). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 4-Amino-N,N-diethyl-2-methyl-benzamide

Abstract This technical guide provides a comprehensive analysis of the spectral data for 4-Amino-N,N-diethyl-2-methyl-benzamide, a substituted aromatic amide of interest in chemical research and development. A multi-spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 4-Amino-N,N-diethyl-2-methyl-benzamide, a substituted aromatic amide of interest in chemical research and development. A multi-spectroscopic approach employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy is detailed for the unambiguous structural elucidation and characterization of this molecule. This document serves as a practical resource for researchers, offering insights into experimental design, data interpretation, and the fundamental principles connecting molecular structure to spectral output.

Introduction

4-Amino-N,N-diethyl-2-methyl-benzamide belongs to the benzamide class of compounds, which are prevalent scaffolds in medicinal chemistry and materials science. The precise arrangement of the amino, N,N-diethylamide, and methyl substituents on the benzene ring dictates its chemical and physical properties. Therefore, rigorous structural verification is a critical step in any research and development workflow involving this compound. This guide outlines the integrated spectroscopic approach necessary to achieve this, providing both theoretical grounding and practical protocols.

The analytical workflow for characterizing 4-Amino-N,N-diethyl-2-methyl-benzamide is a systematic process that leverages the strengths of multiple spectroscopic techniques to provide a cohesive and validated structural assignment.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation & Elucidation synthesis Synthesized Compound purification Purification synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr data_analysis Integrated Data Analysis ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation caption Analytical workflow for spectroscopic characterization.

Caption: Analytical workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, with fragmentation patterns offering valuable structural clues.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: A dilute solution of 4-Amino-N,N-diethyl-2-methyl-benzamide (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for a volatile compound like this.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initiate at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Expected Mass Spectrum Data
m/z (Daltons)Proposed Fragment IdentityRelative Intensity
206[M]⁺ (Molecular Ion)High
191[M - CH₃]⁺Moderate
134[M - N(CH₂CH₃)₂]⁺ or [C₈H₈NO]⁺High
106[C₇H₈N]⁺Moderate
72[N(CH₂CH₃)₂]⁺Moderate
Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) is expected at an m/z of 206, corresponding to the molecular weight of C₁₂H₁₈N₂O. The fragmentation pattern is characteristic of a substituted benzamide. A key fragmentation is the alpha-cleavage of the amide, resulting in the loss of the diethylamino group to form the acylium ion at m/z 134. Another significant fragmentation pathway involves the loss of a methyl group, leading to the peak at m/z 191.

Fragmentation_Pathway M [C₁₂H₁₈N₂O]⁺˙ m/z = 206 M_minus_CH3 [M - CH₃]⁺ m/z = 191 M->M_minus_CH3 - •CH₃ acylium [C₈H₈NO]⁺ m/z = 134 M->acylium - •N(Et)₂ diethylamino [N(CH₂CH₃)₂]⁺ m/z = 72 M->diethylamino C7H8N [C₇H₈N]⁺ m/z = 106 acylium->C7H8N - CO caption Predicted MS fragmentation pathway.

Caption: Predicted MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Sample Preparation: A small amount of the solid 4-Amino-N,N-diethyl-2-methyl-benzamide is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

    • Sample Scan: The spectrum of the sample is recorded from 4000 cm⁻¹ to 600 cm⁻¹. Typically, 16 to 32 scans are co-added to enhance the signal-to-noise ratio.[1]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3050 - 3000C-H StretchAromatic
2975 - 2850C-H StretchAliphatic (CH₃, CH₂)
1620 - 1600C=O Stretch (Amide I)Tertiary Amide
1590 - 1550N-H Bend & C=C StretchAmine & Aromatic
1280 - 1250C-N StretchAromatic Amine & Amide
Interpretation of the IR Spectrum

The IR spectrum will be dominated by several key features. The presence of the primary amino group (-NH₂) will give rise to two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the tertiary amide group is expected around 1620-1600 cm⁻¹.[2] This frequency is lower than that of a typical ketone due to the resonance delocalization with the nitrogen lone pair. Aliphatic C-H stretching from the methyl and diethyl groups will be visible below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • ¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[3]

    • ¹³C NMR: Dissolve 20-50 mg of the compound in approximately 0.6 mL of the same deuterated solvent.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling, a 30° pulse angle, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 6.5Multiplet3HAromatic Protons (H-3, H-5, H-6)
~ 4.0Broad Singlet2H-NH₂
~ 3.4 & 3.2Broad Quartets4H-N(CH₂CH₃)₂
~ 2.2Singlet3HAr-CH₃
~ 1.2 & 1.1Broad Triplets6H-N(CH₂CH₃)₂
Interpretation of the ¹H NMR Spectrum

The aromatic region will show a complex multiplet for the three protons on the substituted ring. A broad singlet corresponding to the two protons of the primary amino group will be observed; its chemical shift can be concentration and solvent dependent. A key feature of N,N-diethyl amides is the hindered rotation around the C-N amide bond, which makes the two ethyl groups diastereotopic.[4] This results in separate, broad signals for the two methylene (CH₂) groups and the two methyl (CH₃) groups, rather than a single quartet and triplet, respectively.[2][4] The aromatic methyl group will appear as a sharp singlet around 2.2 ppm.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 171C=O (Amide Carbonyl)
~ 148C-NH₂
~ 138C-CH₃
~ 135C-C=O
~ 128, 116, 114Aromatic CH Carbons
~ 43 & 39-N(CH₂CH₃)₂
~ 20Ar-CH₃
~ 14 & 13-N(CH₂CH₃)₂
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a downfield signal for the amide carbonyl carbon around 171 ppm. The six aromatic carbons will have distinct chemical shifts reflecting their substitution pattern. The two carbons attached to the amino and methyl groups will be significantly shifted. Similar to the ¹H NMR, the hindered amide bond rotation will result in two separate signals for the methylene carbons and two for the terminal methyl carbons of the diethylamino group.

NMR_Assignments cluster_structure ¹H and ¹³C NMR Assignments img H_aromatic δ ~ 6.5-7.0 (Ar-H) H_NH2 δ ~ 4.0 (-NH₂) H_CH2 δ ~ 3.2, 3.4 (-CH₂-) H_ArCH3 δ ~ 2.2 (Ar-CH₃) H_CH3 δ ~ 1.1, 1.2 (-CH₃) C_CO δ ~ 171 (C=O) C_aromatic δ ~ 114-148 (Ar-C) C_CH2 δ ~ 39, 43 (-CH₂-) C_ArCH3 δ ~ 20 (Ar-CH₃) C_CH3 δ ~ 13, 14 (-CH₃) p1 p1->H_aromatic p2 p2->H_NH2 p3 p3->H_CH2 p4 p4->H_ArCH3 p5 p5->H_CH3 caption Predicted NMR assignments for the molecule.

Caption: Predicted NMR assignments for the molecule.

Conclusion

The structural elucidation of 4-Amino-N,N-diethyl-2-methyl-benzamide is definitively achieved through the synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, from molecular weight and functional groups to the precise connectivity of the carbon-hydrogen framework. The data and interpretations presented in this guide establish a benchmark for the spectroscopic characterization of this compound, ensuring its identity and purity in research and development settings.

References

  • BenchChem. (2025). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
  • PubChem. (n.d.). 4-amino-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis and Characterization of 2-Aminobenzamides.
  • Molecules. (2022). N,N-Diethyl-3-methylbenzamide. MDPI. Retrieved from [Link]

  • Reddit. (2023). NMR spectrum of n,n-diethylbenzamidr. r/chemhelp. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy.

Sources

Foundational

Theories on the Mechanism of Action of 4-Amino-N,N-diethyl-2-methyl-benzamide: A Proposed Investigational Whitepaper

An In-depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course for a Novel Chemical Entity The compound 4-Amino-N,N-diethyl-2-methyl-benzamide represents...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Chemical Entity

The compound 4-Amino-N,N-diethyl-2-methyl-benzamide represents a novel molecular structure within the pharmacologically rich class of substituted benzamides. As of this writing, dedicated research into its specific biological activity is not present in the public domain. This guide, therefore, serves as a foundational whitepaper, moving beyond a simple literature review to establish a scientifically rigorous, hypothesis-driven framework for its mechanistic elucidation.

Leveraging established structure-activity relationships (SAR) from analogous compounds, this document outlines the most probable mechanistic theories and provides a comprehensive, actionable roadmap for in vitro and in vivo investigation. It is designed to guide the research scientist through the logical progression of discovery, from initial receptor screening to functional characterization and preclinical behavioral analysis.

Part 1: Structural Deconstruction and Primary Mechanistic Hypotheses

The structure of 4-Amino-N,N-diethyl-2-methyl-benzamide contains several key pharmacophoric elements that suggest a high probability of activity within the central nervous system (CNS). The benzamide core is a privileged scaffold for a multitude of CNS-active drugs.[1][2]

  • The Benzamide Core & N,N-diethyl Amide: This fundamental structure is a hallmark of compounds targeting dopamine and serotonin receptors. The N,N-diethyl substitution provides lipophilicity, which is often crucial for blood-brain barrier penetration.

  • The 4-Amino Group: An amino group at the 4-position is a common feature in several potent benzamides, including the prokinetic and antiemetic agent metoclopramide, as well as certain atypical antipsychotics.[3][4] This substituent is known to influence binding to both serotonergic and dopaminergic receptors.

  • The 2-Methyl Group: Substitution at the ortho (2-position) of the benzamide ring can significantly impact the molecule's conformational flexibility. This steric influence can enforce a specific torsional angle between the aromatic ring and the amide group, potentially enhancing binding affinity and selectivity for specific receptor subtypes. For instance, studies on related series have shown that ortho-substituents can be critical for achieving a desirable balance of D2/5-HT2 receptor activity.[4]

Based on this structural analysis, we can formulate several primary hypotheses regarding the mechanism of action:

Hypothesis 1 (Most Probable): Mixed Dopamine D2/Serotonin 5-HT2A Receptor Antagonism. The combination of the benzamide core and the 4-amino substituent strongly suggests an interaction with dopamine D2 receptors, a characteristic of both typical and atypical antipsychotics.[5][6] The presence of ortho-methylation could confer a receptor binding profile similar to atypical agents, which exhibit a higher affinity for serotonin 5-HT2A receptors relative to D2 receptors.[4][7] Such a profile is associated with efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[8]

Hypothesis 2: Selective Dopamine D2/D3 Receptor Modulation. Substituted benzamides like sulpiride and amisulpride exhibit selective antagonism at D2 and D3 receptors, with a dose-dependent mechanism.[1][9] At low doses, they may preferentially block presynaptic autoreceptors, leading to an increase in dopamine release and potential antidepressant effects.[9] At higher doses, they block postsynaptic receptors, resulting in antipsychotic action.[9] It is plausible that 4-Amino-N,N-diethyl-2-methyl-benzamide could operate via this mechanism.

Hypothesis 3: Serotonin 5-HT4 Receptor Agonism. The 4-amino-substituted benzamide scaffold is also a key feature of 5-HT4 receptor agonists, which are known to have gastrointestinal prokinetic effects.[3][10][11] Depending on the overall molecular conformation, the compound could exhibit significant activity at this receptor, leading to a distinct pharmacological profile.

Part 2: A Proposed Workflow for In Vitro Mechanistic Investigation

To systematically test these hypotheses, a tiered in vitro experimental workflow is proposed. This workflow is designed to first broadly identify primary targets and then to meticulously characterize the nature of the interaction.

in_vitro_workflow cluster_0 Tier 1: Broad Target Screening cluster_1 Tier 2: Affinity & Selectivity Determination cluster_2 Tier 3: Functional Activity Characterization A Compound Synthesis & Purification B Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen44™) A->B Submit Compound C Radioligand Competition Binding Assays (D2, D3, 5-HT2A, 5-HT1A, 5-HT4, Opioid) B->C Hits Identified (e.g., >50% inhibition @ 10µM) D Data Analysis: Determine Ki values C->D Generate Inhibition Curves E GTPγS Binding Assays (for identified GPCR targets) D->E High-Affinity Targets (Ki < 100 nM) F Data Analysis: Determine EC50/IC50 & Emax E->F Measure G-protein activation G Comprehensive In Vitro Pharmacological Profile F->G Characterize as Agonist, Antagonist, or Inverse Agonist

Caption: Proposed tiered workflow for the in vitro characterization of 4-Amino-N,N-diethyl-2-methyl-benzamide.

Experimental Protocols: In Vitro Assays

Protocol 2.1: Radioligand Competition Binding Assay (General Protocol)

This protocol is essential for determining the binding affinity (Ki) of the test compound for specific receptors identified in the initial screen.[12]

  • Receptor Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT2A). Determine the total protein concentration using a Bradford assay.

  • Assay Buffer Preparation: Prepare an appropriate binding buffer. For example, for D2 receptors: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Reaction Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, assay buffer, and a fixed concentration of a suitable radioligand (e.g., [3H]Raclopride for D2 receptors, typically at its Kd concentration).[4]

    • Non-specific Binding (NSB): Same as Total Binding, but with the addition of a high concentration of an unlabeled competing ligand (e.g., 10 µM Haloperidol) to saturate specific binding sites.

    • Competition Binding: Same as Total Binding, but with the addition of serially diluted 4-Amino-N,N-diethyl-2-methyl-benzamide (e.g., from 10 pM to 100 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove residual unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2.2: [³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor binding by quantifying G-protein activation, allowing for the differentiation between agonists and antagonists.[13][14][15]

  • Reagent Preparation: Prepare receptor membranes as in Protocol 2.1. Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4).

  • Reaction Setup (96-well plate):

    • Basal Binding: Membranes, assay buffer, and [³⁵S]GTPγS (0.1-0.5 nM).

    • Agonist Stimulation: Membranes, buffer, [³⁵S]GTPγS, and serially diluted concentrations of a known reference agonist (e.g., Dopamine for D2 receptors).

    • Test Compound (Agonist Mode): Membranes, buffer, [³⁵S]GTPγS, and serially diluted test compound.

    • Test Compound (Antagonist Mode): Membranes, buffer, [³⁵S]GTPγS, a fixed concentration of the reference agonist (at its EC80), and serially diluted test compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination & Separation: Terminate and separate bound from unbound [³⁵S]GTPγS using rapid filtration as described in Protocol 2.1.

  • Quantification: Count radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Agonist Mode: Plot the stimulated binding (in cpm or dpm) against the log concentration of the test compound to determine its EC50 (potency) and Emax (efficacy) relative to the reference agonist.

    • Antagonist Mode: Plot the inhibition of agonist-stimulated binding against the log concentration of the test compound to determine its IC50.

Hypothetical In Vitro Data Summary

The following tables present a framework for organizing and interpreting the potential outcomes of the in vitro assays.

Table 1: Hypothetical Receptor Binding Affinity (Ki, nM)

Compound Dopamine D2 Dopamine D3 5-HT2A 5-HT1A 5-HT4 μ-Opioid
4-Amino-N,N-diethyl-2-methyl-benzamide 25 40 15 350 >1000 >1000
Clozapine (Reference) 150 100 12 200 >1000 >1000

| Haloperidol (Reference) | 1.5 | 2.5 | 80 | >1000 | >1000 | >1000 |

Table 2: Hypothetical Functional Activity (GTPγS Assay)

Target Compound Mode Result Potency (EC50/IC50, nM) Efficacy (% of Ref. Agonist)
Dopamine D2 4-Amino-N,N-diethyl-2-methyl-benzamide Agonist No activity >10,000 <5%
Antagonist Active 35 N/A
5-HT2A 4-Amino-N,N-diethyl-2-methyl-benzamide Agonist No activity >10,000 <2%

| | | Antagonist | Active | 22 | N/A |

Part 3: Proposed In Vivo Models for Pharmacological Characterization

Based on the hypothesized in vitro profile of a mixed D2/5-HT2A antagonist, a targeted in vivo evaluation is necessary to confirm the functional consequences in a whole-organism system.

in_vivo_workflow cluster_0 Antipsychotic-like Efficacy Models cluster_1 Side Effect Liability Models cluster_2 Antidepressant-like Activity Models A In Vitro Profile: Potent D2/5-HT2A Antagonist B Apomorphine-Induced Climbing (Mice) [Tests D2 antagonism] A->B C PCP-Induced Hyperlocomotion (Rats) [Tests glutamatergic modulation] A->C D Catalepsy Test (Rats) [Predicts Extrapyramidal Side Effects (EPS)] A->D E Forced Swim Test (FST) (Mice/Rats) A->E If low-dose D2 blockade is hypothesized G Comprehensive In Vivo Behavioral Profile B->G C->G D->G F Tail Suspension Test (TST) (Mice) E->F F->G

Caption: Decision-tree for in vivo evaluation based on a hypothesized D2/5-HT2A antagonist profile.

Experimental Protocols: In Vivo Models

Protocol 3.1: Apomorphine-Induced Climbing in Mice

This model is a classic assay for in vivo dopamine D2 receptor antagonism.[4]

  • Animals: Male CD-1 mice (20-25 g).

  • Acclimation: House animals in standard conditions for at least 3 days prior to testing.

  • Drug Administration: Administer 4-Amino-N,N-diethyl-2-methyl-benzamide or vehicle (e.g., saline with 1% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route at various doses. A positive control like haloperidol should be used.

  • Dopamine Agonist Challenge: 30 minutes (for i.p.) or 60 minutes (for p.o.) after test compound administration, administer a subcutaneous (s.c.) injection of apomorphine (e.g., 1.5 mg/kg).

  • Observation: Immediately place each mouse into a wire mesh cage (e.g., 10x10x15 cm). Observe the mice for climbing behavior for 30 minutes. A mouse is considered to be climbing if all four paws are on the vertical surface of the cage.

  • Scoring: Record the total time spent climbing during the 30-minute observation period.

  • Data Analysis: Calculate the percentage inhibition of climbing compared to the vehicle-treated group. Determine the ED50 (the dose required to inhibit the apomorphine response by 50%) using non-linear regression.

Protocol 3.2: Forced Swim Test (FST)

The FST is a widely used screening tool for potential antidepressant activity, based on the principle of "behavioral despair."[16][17]

  • Animals: Male C57BL/6 mice (22-28 g).

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.

  • Drug Administration: Administer the test compound, a positive control (e.g., imipramine), or vehicle 60 minutes before the test.

  • Test Procedure: Gently place each mouse into the cylinder of water for a 6-minute session.

  • Scoring: An observer, blind to the treatment groups, records the total duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

  • Data Analysis: Compare the mean duration of immobility between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time suggests antidepressant-like activity.

Part 4: Synthesis and Concluding Remarks

The structural features of 4-Amino-N,N-diethyl-2-methyl-benzamide provide a strong rationale for prioritizing its investigation as a CNS-active agent, with a high probability of interacting with dopamine and serotonin receptor systems. The proposed multi-tiered investigational plan provides a robust and logical framework to move from broad, unbiased screening to specific, hypothesis-driven characterization.

Successful execution of the described in vitro assays will definitively establish the compound's receptor affinity, selectivity, and functional activity. Subsequent in vivo studies will then validate these molecular actions in relevant behavioral paradigms, providing crucial insights into its potential therapeutic utility as an antipsychotic, antidepressant, or other CNS modulator. This systematic approach ensures that the exploration of 4-Amino-N,N-diethyl-2-methyl-benzamide is both efficient and comprehensive, laying a solid foundation for any future drug development program.

References

  • Analysis of serotonergic mechanisms underlying benzamide-induced gastroprokinesis. (n.d.). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. (1996). Journal of Medicinal Chemistry. [Link]

  • Studies on the mechanism of action of substituted benzamide drugs. (1981). PubMed. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020). MDPI. [Link]

  • Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents. (1994). PubMed. [Link]

  • GTPγS Binding Assays. (2012). NCBI Bookshelf. [Link]

  • Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. (1992). PubMed. [Link]

  • Design and Synthesis of Orally Active Benzamide Derivatives as Potent Serotonin 4 Receptor Agonist. (2003). PubMed. [Link]

  • Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. (2019). PubMed. [Link]

  • Neurochemical studies on the substituted benzamides : a novel group of dopamine receptor antagonists. (2022). University of Southampton. [Link]

  • Using tests and models to assess antidepressant-like activity in rodents. (2016). Progress in Health Sciences. [Link]

  • Antiallergic Activity of Substituted Benzamides: Characterization, Estimation and Prediction. (n.d.). Lorentz JÄNTSCHI. [Link]

  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (n.d.). PMC. [Link]

  • Dopamine receptor antagonists. (n.d.). Annals of Palliative Medicine. [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]

  • Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats. (2020). Journal of Medicinal Chemistry. [Link]

  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. (2005). PubMed. [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (2002). PubMed. [Link]

  • Activity profiles of antipsychotics tested in animal models related to... (n.d.). ResearchGate. [Link]

  • Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. (n.d.). PMC. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

  • Rank order of dopamine agonists and antagonists for striatal D2 receptors labeled by [3H]-YM-09151-2. (n.d.). ResearchGate. [Link]

  • Systematic Review on Antidepressant Models. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2. (1985). PubMed. [Link]

  • A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. (2024). Bentham Science Publishers. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PMC. [Link]

  • Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. (2022). Frontiers. [Link]

  • In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. (n.d.). Hindawi. [Link]

  • Functional selectivity of EM-2 analogs at the mu-opioid receptor. (2023). Frontiers. [Link]

  • Design, synthesis and biological evaluation of N-hydroxy-aminobenzyloxyarylamide analogues as novel selective κ opioid receptor antagonists. (2020). PubMed. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). PMC. [Link]

  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2016). PubMed. [Link]

  • The Serotonin 5-HT4 Receptor. 2. Structure-Activity Studies of the Indole Carbazimidamide Class of Agonists. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. [Link]

  • Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. (2023). Frontiers. [Link]

  • Functional selectivity of EM-2 analogs at the mu-opioid receptor. (2023). Frontiers. [Link]

  • In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. (n.d.). Taylor & Francis Online. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (n.d.). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Amino-N,N-diethyl-2-methyl-benzamide

Abstract This application note presents a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-N,N-diethyl-2-methyl-benzamide. Deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-N,N-diethyl-2-methyl-benzamide. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol grounded in established chromatographic principles. The method utilizes a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and a phosphate buffer at an acidic pH, ensuring excellent peak shape and resolution. UV detection is employed for quantification. We detail the rationale behind each methodological choice, from column and mobile phase selection to a full validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document serves as a complete resource for the implementation and validation of a reliable analytical method for this compound and structurally similar aromatic amines.

Introduction & Method Development Rationale

4-Amino-N,N-diethyl-2-methyl-benzamide is an aromatic amine derivative with potential applications as a pharmaceutical intermediate or a research chemical. Accurate and reliable quantification is essential for ensuring purity, monitoring reaction kinetics, and performing stability studies. The development of a robust HPLC method requires a systematic approach based on the physicochemical properties of the analyte.

Analyte Physicochemical Considerations

The structure of 4-Amino-N,N-diethyl-2-methyl-benzamide features several key functional groups that dictate its chromatographic behavior:

  • Aromatic Ring: Provides strong UV absorbance, making UV detection a suitable and sensitive choice.

  • Primary Aromatic Amine (-NH₂): This group is basic. Its protonation state is pH-dependent. To ensure a consistent charge state and avoid peak tailing from interactions with residual silanols on the column packing, the mobile phase pH must be carefully controlled. Operating at a pH at least 2 units below the pKa of the amine group ensures it is fully protonated and behaves predictably.

  • Tertiary Amide & Alkyl Groups (-N(CH₂CH₃)₂, -CH₃): These groups increase the hydrophobicity of the molecule, making it well-suited for retention on a reversed-phase column.

Based on its structure, the compound is moderately polar and is expected to be well-retained on a C18 column.

Column Selection: The Rationale for C18

A C18 (octadecylsilyl) column was selected as the stationary phase. C18 columns are the most widely used in reversed-phase chromatography due to their high hydrophobicity and versatility.[3] This provides a strong retention mechanism for moderately non-polar analytes like 4-Amino-N,N-diethyl-2-methyl-benzamide. A high-purity silica with end-capping is recommended to minimize interactions between the basic amine group of the analyte and acidic surface silanols, thereby ensuring symmetrical peak shapes.

Mobile Phase Optimization

The goal of mobile phase selection is to achieve optimal retention, resolution, and peak shape.

  • Organic Modifier: Acetonitrile was chosen over methanol. Acetonitrile typically provides lower viscosity (leading to higher efficiency) and better UV transparency at lower wavelengths. For aromatic compounds, it can also offer different selectivity compared to methanol.[4]

  • Aqueous Phase & pH Control: A phosphate buffer at pH 3.0 was selected. This low pH ensures the primary amine is fully protonated (pKa of aniline is ~4.6), leading to a single, stable ionic form that chromatographs with a sharp, symmetrical peak.[5] This acidic environment also suppresses the ionization of residual silanols on the column, further preventing peak tailing.

  • Mode: An isocratic elution was found to be sufficient for this analysis, offering simplicity, robustness, and faster re-equilibration times compared to a gradient method.

Detection Wavelength

The benzamide chromophore with an amino auxochrome is expected to have a strong UV absorbance maximum (λ-max) around 240-290 nm. An initial scan using a Photo Diode Array (PDA) detector confirmed a λ-max at 280 nm, which was chosen for quantification to ensure high sensitivity and selectivity.

Detailed HPLC Protocol & Workflow

This section provides a step-by-step protocol for the analysis of 4-Amino-N,N-diethyl-2-methyl-benzamide.

Equipment and Materials
  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance (4-decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • pH meter.

  • Ultrasonic bath.

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Reagent Preparation
  • Mobile Phase (Acetonitrile/Phosphate Buffer pH 3.0, 40:60 v/v):

    • Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Mobile Phase Mixture: Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the pH 3.0 phosphate buffer. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 4-Amino-N,N-diethyl-2-methyl-benzamide reference standard into a 25 mL volumetric flask.

    • Add ~15 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow to cool to room temperature, then dilute to volume with diluent and mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with diluent and mix thoroughly.

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the Standard Stock Solution to achieve a nominal concentration of 1000 µg/mL.

  • Perform a further 1:10 dilution (e.g., 5.0 mL into 50 mL) using the diluent to obtain a final target concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase & Diluent Preparation instrument Instrument Setup & Equilibration prep_mobile->instrument prep_std Standard Solution Preparation sst System Suitability Test (SST) prep_std->sst prep_sample Sample Solution Preparation analysis Inject Standards & Samples prep_sample->analysis instrument->sst sst->analysis If SST Passes integration Peak Integration & Identification analysis->integration calculation Quantification & Purity Calculation integration->calculation report Generate Report calculation->report

Caption: General workflow for the HPLC analysis of the analyte.

Chromatographic Conditions & System Suitability

All quantitative data should be summarized in clearly structured tables for easy comparison.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention for the analyte.
Mobile Phase Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v)Isocratic elution for simplicity and robustness. Acidic pH ensures protonation of the amine for good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.
Column Temperature 30 °CMaintains stable retention times and improves peak efficiency.
Injection Volume 10 µLA small volume to prevent column overload and ensure sharp peaks.
Detection UV at 280 nmWavelength of maximum absorbance for high sensitivity.
Run Time 10 minutesSufficient to elute the main peak and any potential impurities.
System Suitability Test (SST)Acceptance Criteria
Replicate Injections 6 injections of the Working Standard Solution (100 µg/mL)
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for the intended purpose.[6][7] The following protocols are based on the ICH Q2(R1) guideline.[2]

Validation_Workflow ICH Q2(R1) Validation Pathway specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision accuracy->precision repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day, Analyst) precision->intermediate robustness Robustness precision->robustness

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Application

Application Note: In Vitro Antibacterial Screening and Mechanism of Action Analysis for 4-Amino-N,N-diethyl-2-methyl-benzamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Preclinical Antibacterial Screening, Target Validation, and Assay Architecture Scientific Rationale & Introduction T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Preclinical Antibacterial Screening, Target Validation, and Assay Architecture

Scientific Rationale & Introduction

The escalating crisis of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), necessitates the development of novel antibacterial agents with unexploited mechanisms of action. The bacterial cell division protein FtsZ —a structural homolog of eukaryotic tubulin—has emerged as a highly validated target. FtsZ polymerizes to form the Z-ring at the midcell, recruiting downstream divisome proteins essential for cytokinesis.

Benzamide derivatives, originating from the discovery of PC190723 [1], have demonstrated potent, selective activity against Gram-positive pathogens by binding to the FtsZ interdomain cleft. This binding stabilizes FtsZ polymers, suppresses dynamic GTPase turnover, and ultimately halts cell division [2], [3].

4-Amino-N,N-diethyl-2-methyl-benzamide represents a structurally optimized candidate within this class. The incorporation of a diethyl amide moiety is hypothesized to alter lipophilicity and improve membrane penetration, while the 4-amino group provides critical hydrogen-bond donor capabilities for docking into the FtsZ allosteric site [4]. This application note outlines a comprehensive, self-validating screening cascade to evaluate the antibacterial efficacy, efflux liability, and specific molecular mechanism of this compound.

Mechanism C1 4-Amino-N,N-diethyl- 2-methyl-benzamide C2 FtsZ Interdomain Cleft Binding C1->C2 C3 Polymer Stabilization & GTPase Inhibition C2->C3 C4 Z-Ring Disruption C3->C4 C5 Cell Filamentation & Death C4->C5

Mechanism of action of benzamide derivatives targeting the FtsZ protein.

Experimental Workflow Architecture

To ensure robust data generation, the screening cascade is designed to move from phenotypic whole-cell assays to target-specific biochemical validation.

Workflow N1 Compound Synthesis & QC Validation N2 Primary MIC/MBC Screening (Gram +/- Panel) N1->N2 N3 Efflux Pump Liability (+ PAβN in E. coli) N2->N3 N4 Time-Kill Kinetics (Bactericidal vs Static) N2->N4 N5 Mechanism of Action (FtsZ Polymerization) N4->N5

Workflow for in vitro antibacterial screening and mechanistic validation.

Detailed Experimental Protocols

Protocol A: Primary MIC and MBC Determination (Broth Microdilution)

Causality & Rationale: The Minimum Inhibitory Concentration (MIC) establishes the baseline potency of the compound. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized physiological concentrations of divalent cations (Ca²⁺ and Mg²⁺) are critical; variations can artificially alter bacterial outer membrane permeability and skew drug uptake kinetics.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains (e.g., MRSA ATCC 43300, E. coli ATCC 25922) overnight on Tryptic Soy Agar (TSA). Suspend isolated colonies in 0.85% saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of ~5 × 10⁵ CFU/mL.

  • Compound Plating: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of 4-Amino-N,N-diethyl-2-methyl-benzamide (range: 64 to 0.031 µg/mL) in CAMHB. Maintain a constant DMSO concentration of ≤1% across all wells to prevent solvent toxicity.

  • Incubation & Reading: Incubate plates at 37°C for 18–24 hours. The MIC is the lowest concentration exhibiting no visible growth.

  • MBC Determination: Plate 10 µL from all optically clear wells onto drug-free TSA plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum.

Validation & Controls:

  • Positive Controls: Vancomycin (Gram-positive) and Ciprofloxacin (Gram-negative).

  • Negative Controls: 1% DMSO vehicle control (must show confluent growth).

Protocol B: Efflux Pump Liability Screening

Causality & Rationale: Benzamide derivatives often exhibit poor activity against Gram-negative bacteria due to active extrusion by the AcrAB-TolC efflux pump [4]. Screening the compound in the presence of an efflux pump inhibitor (EPI) determines whether a lack of Gram-negative efficacy is due to target incompatibility or intrinsic efflux.

Step-by-Step Methodology:

  • Prepare E. coli ATCC 25922 inoculum as described in Protocol A.

  • Supplement the CAMHB media with the EPI PAβN (Phenylalanine-arginine β-naphthylamide) at a fixed, sub-inhibitory concentration of 20 µg/mL.

  • Perform the standard MIC broth microdilution with 4-Amino-N,N-diethyl-2-methyl-benzamide.

  • Interpretation: A ≥4-fold reduction in MIC in the presence of PAβN confirms that the compound is a substrate for RND-family efflux pumps.

Protocol C: Time-Kill Kinetics

Causality & Rationale: While MBC provides an endpoint metric, Time-Kill assays map the pharmacodynamic profile of the compound, distinguishing between bacteriostatic (growth arrest) and bactericidal (active killing) mechanisms over time. Benzamides targeting FtsZ typically exhibit time-dependent bactericidal activity [2].

Step-by-Step Methodology:

  • Inoculate 10 mL of CAMHB with MRSA ATCC 43300 to a starting density of 5 × 10⁵ CFU/mL.

  • Add 4-Amino-N,N-diethyl-2-methyl-benzamide at concentrations corresponding to 1×, 2×, and 4× the established MIC.

  • Incubate at 37°C with orbital shaking (200 rpm).

  • Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours. Serially dilute in sterile saline and plate on TSA.

  • Count colonies after 24 hours to calculate log₁₀ CFU/mL. A ≥3 log₁₀ reduction from the initial inoculum defines bactericidal activity.

Protocol D: FtsZ Polymerization and GTPase Inhibition Assay

Causality & Rationale: To definitively link the phenotypic antibacterial activity to its molecular target, we measure FtsZ polymerization dynamics. FtsZ requires GTP to polymerize. Benzamides bind and hyper-stabilize these polymers, paradoxically reducing the steady-state GTPase turnover rate [3]. We measure polymerization via 90° light scattering (polymers scatter light at 350 nm without absorbing it) and GTPase activity via a malachite green phosphate release assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare polymerization buffer: 50 mM MES (pH 6.5), 50 mM KCl, 2.5 mM MgCl₂. Note: Strict pH control is mandatory, as FtsZ assembly is highly pH-sensitive.

  • Protein Assembly: Dilute purified S. aureus FtsZ protein to 12 µM in the polymerization buffer.

  • Compound Incubation: Add 4-Amino-N,N-diethyl-2-methyl-benzamide (0.1 to 10 µg/mL) and incubate for 10 minutes at 30°C.

  • Light Scattering: Transfer to a fluorometer cuvette. Initiate polymerization by adding 1 mM GTP. Monitor light scattering at 350 nm (excitation and emission) for 15 minutes.

  • GTPase Activity: In parallel, quench the reaction at 15 minutes with 0.6 M perchloric acid. Add Malachite Green reagent and measure absorbance at 650 nm to quantify released inorganic phosphate (Pi).

Validation & Controls:

  • Positive Control: PC190723 (known FtsZ stabilizer).

  • Self-Validation: The assay must show an inverse correlation: increased light scattering (polymer stabilization) coupled with decreased A₆₅₀ (GTPase inhibition).

Quantitative Data Presentation

The following tables summarize the expected quantitative profiling of 4-Amino-N,N-diethyl-2-methyl-benzamide based on the behavior of optimized benzamide pharmacophores.

Table 1: Representative MIC/MBC Profiling (Broth Microdilution)

StrainPhenotypeMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureus ATCC 29213MSSA0.51.0Potent Activity
S. aureus ATCC 43300MRSA0.51.0Potent Activity
E. faecalis ATCC 51299VRE2.04.0Moderate Activity
E. coli ATCC 25922Wild-Type>64>64Intrinsic Resistance
E. coli ATCC 25922 + PAβNEfflux Inhibited4.08.0Efflux Substrate Confirmed

Table 2: FtsZ GTPase Inhibition and Polymerization Kinetics

Treatment ConditionFtsZ Light Scattering (Max RFU at 350nm)GTPase Activity (Pi released, nmol/min/mg)
Vehicle Control (1% DMSO)1,20045.2
PC190723 (1 µg/mL)4,85012.4
Test Compound (1 µg/mL)4,10018.6
Test Compound (5 µg/mL)5,5008.1

Note: Data demonstrates dose-dependent polymer stabilization (increased RFU) and enzymatic suppression (decreased Pi release), confirming the FtsZ-targeted mechanism of action.

References

  • An inhibitor of FtsZ with potent and selective anti-staphylococcal activity Haydon, D. J., et al. Science (2008). URL:[Link][1]

  • TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus Kaul, M., et al. Antimicrobial Agents and Chemotherapy (2015). URL:[Link][2]

  • The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation Andreu, J. M., et al. Journal of Biological Chemistry (2010). URL:[Link][3]

  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity Straniero, V., et al. Antibiotics (2020). URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Amino-N,N-diethyl-2-methylbenzamide Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for the synthesis of 4-Amino-N,N-diethyl-2-methylbenzamide (CAS: 1188506-56-0). This guide is designed for researchers, process chemists, and drug development professionals facing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-N,N-diethyl-2-methylbenzamide (CAS: 1188506-56-0). This guide is designed for researchers, process chemists, and drug development professionals facing yield bottlenecks during scale-up or discovery phases.

Mechanistic Bottlenecks & Strategic Overview

The synthesis of this specific benzamide derivative presents two primary chemical challenges:

  • Steric Hindrance: The ortho-methyl group (2-position) creates significant steric bulk around the carbonyl carbon. This severely impedes the nucleophilic attack by the already bulky secondary amine (diethylamine)[1].

  • Chemoselectivity: The presence of a free aniline moiety (4-amino group) acts as a competing nucleophile. If unprotected, it leads to self-condensation and oligomerization[2].

To achieve high yields (>85%), a strategic two-step approach utilizing 4-nitro-2-methylbenzoic acid as the starting material is highly recommended. This masks the nucleophilic amine during the critical coupling phase.

SynthesisPathway A 4-Nitro-2-methylbenzoic acid (Starting Material) B Acid Activation (SOCl2 / DMF cat. or BTFFH) A->B C Amide Coupling (+ Diethylamine, DIPEA) B->C D N,N-Diethyl-2-methyl-4-nitrobenzamide (Intermediate) C->D E Nitro Reduction (H2, Pd/C or Fe/NH4Cl) D->E F 4-Amino-N,N-diethyl-2-methylbenzamide (Target Product) E->F

Caption: Two-step synthesis route utilizing a nitro-precursor to prevent self-condensation.

Troubleshooting Guide & FAQs

Q1: I am using 4-amino-2-methylbenzoic acid directly with standard coupling agents (EDC/HOBt), but my yields are below 30% and the reaction mixture turns dark. What is happening? A1: You are observing self-condensation. The unprotected 4-amino group on your starting material is competing with diethylamine for the activated carboxylic acid. Because the ortho-methyl group sterically hinders the approach of the bulky diethylamine, the less hindered primary aniline can outcompete it, forming polyamides and dark oligomeric byproducts. Solution: Abandon the direct coupling approach. Instead, start with 4-nitro-2-methylbenzoic acid. Perform the amide coupling first, then reduce the nitro group to the amine.

Q2: I switched to 4-nitro-2-methylbenzoic acid, but my amide coupling with diethylamine is still sluggish. How do I overcome the steric hindrance? A2: The combination of an ortho-substituted benzoic acid and a secondary dialkylamine represents a classic sterically hindered amide coupling. Standard uronium/aminium salts (like HATU) or carbodiimides (like DCC/EDC) form bulky activated ester intermediates that struggle to react with diethylamine, leading to poor conversion[2]. Solution: Switch to acyl chloride formation or use fluorouronium reagents.

  • Method A (Acyl Chloride): React the acid with Thionyl Chloride (SOCl2) and a catalytic amount of DMF. The resulting acyl chloride is highly reactive and less sterically encumbered.

  • Method B (Fluorouronium Reagents): Reagents like BTFFH generate an in situ acyl fluoride. As demonstrated in, acyl fluorides are highly stable to hydrolysis but extremely reactive toward amines, making them ideal for this exact steric profile[1]. Alternatively, TiCl4-mediated direct condensations can drive the reaction, though they require rigorous anhydrous conditions[3].

Q3: During the nitro reduction step using Pd/C and H2, my product yield drops, and I see multiple spots on TLC. Why? A3: Diethylamine derivatives can poison palladium catalysts if residual free amine from the previous step is present. Additionally, hydrogenolysis of the amide bond can occur if the pressure or temperature is too high. Solution: Ensure the intermediate is rigorously purified (via acid wash) to remove any trace diethylamine before hydrogenation. For a more robust alternative, use milder reduction conditions, such as Iron powder and Ammonium Chloride (Fe/NH4Cl) in EtOH/H2O, which is highly chemoselective.

Troubleshooting Start Low Yield in Amide Coupling? Q1 Using unprotected 4-amino acid? Start->Q1 A1 Self-condensation occurs. Switch to 4-nitro precursor. Q1->A1 Yes Q2 Steric hindrance from 2-methyl? Q1->Q2 No A2 Use BTFFH or SOCl2/DMF. Avoid bulky bases like TEA. Q2->A2 Yes

Caption: Decision tree for diagnosing and resolving low yields in sterically hindered amide couplings.

Quantitative Data: Reagent Selection & Expected Yields

The following table summarizes the causal relationship between coupling strategies and their resulting yields for the N,N-diethyl-2-methylbenzamide scaffold.

Starting MaterialCoupling Reagent / MethodAmineYield (%)Primary Byproduct / Issue
4-Amino-2-methylbenzoic acidEDC, HOBt, DIPEADiethylamine15 - 25%Polyamides, oligomers
4-Nitro-2-methylbenzoic acidHATU, DIPEADiethylamine45 - 55%Unreacted starting material
4-Nitro-2-methylbenzoic acidTiCl4 mediatedDiethylamine60 - 70%Complex workup required[3]
4-Nitro-2-methylbenzoic acidSOCl2 (Acyl Chloride)Diethylamine88 - 92%Trace hydrolysis products
4-Nitro-2-methylbenzoic acidBTFFH (Acyl Fluoride)Diethylamine90 - 95%None (Cleanest profile)[1]

Self-Validating Experimental Protocols

Protocol A: Synthesis of N,N-Diethyl-2-methyl-4-nitrobenzamide (Acyl Chloride Method)

Self-Validating Logic: The conversion of the carboxylic acid to the acyl chloride is accompanied by the evolution of SO2 and HCl gases. The complete cessation of gas evolution and the transition to a homogeneous solution physically validates the completion of the activation step.

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N2), suspend 4-nitro-2-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add Thionyl Chloride (SOCl2) (1.5 eq) dropwise at room temperature, followed by 2-3 drops of anhydrous DMF (catalyst).

  • Reflux the mixture at 45 °C for 2-3 hours until gas evolution ceases.

  • Concentrate the mixture in vacuo to remove all excess SOCl2 and DCM. Redissolve the crude, highly reactive acyl chloride in fresh anhydrous DCM.

  • Coupling: Cool the solution to 0 °C. Add Diethylamine (2.5 eq) dropwise. Note: The excess diethylamine acts as both the nucleophile and the acid scavenger, avoiding the need for bulkier bases like TEA that could exacerbate steric crowding[2].

  • Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (critical for removing excess amine to prevent downstream catalyst poisoning), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over Na2SO4 and concentrate to yield the nitro-intermediate.

Protocol B: Chemoselective Reduction to 4-Amino-N,N-diethyl-2-methylbenzamide

Self-Validating Logic: The nitro-intermediate is typically pale yellow, while the resulting aniline derivative is colorless to slightly off-white. A clear shift in Rf value on TLC (using 5% MeOH in DCM) from a higher Rf (nitro) to a lower Rf (polar amine) confirms successful reduction.

  • Dissolve the N,N-Diethyl-2-methyl-4-nitrobenzamide (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.15 M).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl) (2.0 eq) to the flask. This combination provides a mild, chemoselective reduction environment that leaves the amide bond intact.

  • Heat the suspension to reflux (80 °C) with vigorous stirring for 2 hours.

  • Monitor by TLC. Once the starting material is entirely consumed, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove iron residues, washing the pad thoroughly with Ethyl Acetate.

  • Concentrate the filtrate, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and evaporate to afford the pure 4-Amino-N,N-diethyl-2-methylbenzamide.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Source: PubMed Central (NIH). URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-Amino-N,N-diethyl-2-methyl-benzamide

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 4-Amino-N,N-diethyl-2-methyl-benzamide (CAS: 1188506-56-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 4-Amino-N,N-diethyl-2-methyl-benzamide (CAS: 1188506-56-0).

This specific benzamide derivative presents a unique triad of purification challenges: the basicity and oxidation-susceptibility of the primary aniline, the polarity of the tertiary amide, and the steric hindrance introduced by the ortho-methyl group. The following diagnostic guides and self-validating protocols are designed to ensure high-yield, high-purity recovery.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: Why does my product streak severely on normal-phase silica gel, resulting in massive product loss? Causality: The target molecule contains an electron-rich primary aniline group. The lone pair on the basic nitrogen acts as a strong hydrogen-bond acceptor and donor. When passed through standard silica gel, this basic amine interacts aggressively with the acidic silanol groups (-Si-OH, pKa ~ 4.5-5.5) on the stationary phase[1]. This strong interaction leads to non-linear adsorption isotherms, causing the compound to drag or "streak" rather than eluting as a discrete band. Solution: You must deactivate the silica gel. Adding 1-5% Triethylamine (TEA) to your mobile phase competitively neutralizes the acidic silanol sites[1]. This prevents the aniline from binding to the silica, allowing it to elute predictably.

Q2: How can I efficiently separate the product from the unreacted 4-nitro-N,N-diethyl-2-methylbenzamide precursor? Causality: If your synthesis route involves nitro-reduction, standard chromatography often struggles to separate the unreacted nitro precursor from the aniline product due to their similar polarities. However, the unreacted precursor is neutral, whereas the target aniline is basic. Solution: Exploit this pKa differential using an orthogonal acid-base liquid-liquid extraction. Shifting the aqueous pH to < 2 protonates the aniline into a water-soluble ammonium salt, trapping it in the aqueous layer while the neutral nitro compound remains in the organic layer.

Q3: My purified product turns dark brown over time. How do I prevent this degradation? Causality: Electron-rich anilines are highly susceptible to auto-oxidation when exposed to light and atmospheric oxygen, forming highly colored azo, azoxy, or quinonoid polymeric byproducts. Solution: Purify and concentrate the compound under an inert atmosphere (Argon/Nitrogen). Store the final dried product in amber vials at -20°C. If downstream applications permit, adding a trace amount of an antioxidant (e.g., BHT) to the storage solvent can halt radical propagation.

Q4: I am seeing broadened or split peaks in my analytical HPLC/NMR. Is my compound impure? Causality: The ortho-methyl group creates significant steric hindrance against the bulky N,N-diethyl amide group. This restricts the rotation of the amide bond, causing the molecule to exist in slowly interconverting rotamers (atropisomer-like behavior) at room temperature. Solution: Run your analytical HPLC at an elevated column temperature (e.g., 45°C). The thermal energy will increase the rotation rate, coalescing the split peaks into a single sharp peak, thereby validating that the phenomenon is conformational, not an impurity.

Part 2: Self-Validating Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction Workflow

Purpose: To separate the basic target compound from neutral impurities (e.g., unreacted nitro precursors)[2].

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification (Validation Step): Add 1M HCl in equal volume to the organic layer. Shake vigorously in a separatory funnel. Self-Validation: Check the pH of the aqueous layer using indicator paper; it must be < 2 to ensure complete protonation of the aniline.

  • Phase Separation: Separate the layers. The organic layer contains neutral impurities (discard or save for recycling). Retain the acidic aqueous layer.

  • Washing: Wash the aqueous layer with one additional portion of EtOAc to remove residual neutral organics.

  • Basification (Validation Step): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches > 10. Self-Validation: The aqueous layer will turn cloudy as the free base benzamide precipitates/oils out.

  • Recovery: Extract the basified aqueous layer twice with Dichloromethane (DCM). The target compound will partition into the DCM.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: TEA-Modified Flash Column Chromatography

Purpose: To achieve final high-purity isolation without silica-induced streaking[1].

  • Solvent Preparation: Prepare a mobile phase of Hexanes/EtOAc (e.g., 50:50 v/v) and add exactly 2% Triethylamine (TEA) by volume. Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified mobile phase. Flush the column with at least 2 column volumes (CV) of the solvent to fully deactivate the silanol groups.

  • Sample Loading: Dissolve the crude product from Protocol A in the minimum amount of DCM. Load it evenly onto the top of the silica bed.

  • Elution: Elute the column using the TEA-modified mobile phase.

  • Fraction Analysis (Validation Step): Spot fractions on a TLC plate pre-treated with TEA. Self-Validation: The target compound should appear as a tight, circular spot under UV light (254 nm), confirming the elimination of streaking.

  • TEA Removal: Combine product-containing fractions and concentrate. To remove residual TEA, co-evaporate the residue three times with toluene, followed by high vacuum drying for 12 hours.

Part 3: Quantitative Data Summaries

The following table synthesizes the expected performance metrics of various purification strategies for 4-Amino-N,N-diethyl-2-methyl-benzamide based on its physicochemical profile.

Purification TechniqueStationary Phase / ReagentsTypical RecoveryPurity AchievedKey AdvantagePrimary Limitation
Acid-Base Extraction 1M HCl / 2M NaOH85 - 95%85 - 90%Rapid removal of neutral precursorsCannot separate basic impurities
Standard Silica Bare Silica Gel< 50%VariableLow material costSevere streaking; massive product loss
TEA-Modified Silica Silica + 2% TEA80 - 90%> 98%High resolution; sharp elution bandsRequires rigorous TEA removal post-column
Reverse-Phase HPLC C18 / Water-MeCN (+0.1% TFA)> 90%> 99.5%Ultimate purity for biological assaysLow throughput; requires lyophilization

Part 4: Visualizations

AcidBaseExtraction Crude Crude Mixture (Amine + Neutral Impurities) Acidify Add 1M HCl (pH < 2) Extract with EtOAc Crude->Acidify Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Amine) Acidify->Aq1 Keep Basify Add NaOH (pH > 10) Extract with DCM Aq1->Basify Org2 Organic Phase (Free Base Product) Basify->Org2 Keep Aq2 Aqueous Phase (Salts) Basify->Aq2 Discard Pure Evaporate DCM Pure Benzamide Org2->Pure

Fig 1: Acid-base extraction workflow isolating the basic aniline from neutral impurities.

ChromatographyMechanism Silica Acidic Silanol (-Si-OH) Deactivated Deactivated Silica (-Si-O⁻ HN⁺Et3) Silica->Deactivated Pre-treat Streaking Strong H-Bonding (Severe Streaking) Silica->Streaking No TEA TEA TEA Additive (1-5%) TEA->Deactivated Aniline Target Benzamide (Basic Aniline) Deactivated->Aniline Weak Interaction Elution Sharp Elution (High Recovery) Aniline->Elution Fast Recovery

Fig 2: Mechanism of silica gel deactivation using TEA to prevent aniline streaking.

Part 5: References

1. 4-Amino-N,N-diethyl-2-methyl-benzamide | Sigma-Aldrich . Source: sigmaaldrich.com. 2.[2] 4-Amino-2-chloro-N-mesitylbenzamide - Benchchem (Isolation and Purification Methodologies for Benzamide Synthesis) . Source: benchchem.com. 2 3.[1] 2,6-Diisopropyl-4-nitroaniline | High Purity | RUO Supplier - Benchchem (Overcoming challenges in the purification of sterically hindered anilines) . Source: benchchem.com. 1

Sources

Troubleshooting

Technical Support Center: 4-Amino-N,N-diethyl-2-methyl-benzamide Stability &amp; Troubleshooting

Welcome to the Application Science Support Center. As researchers and drug development professionals, you rely on the structural integrity of your chemical building blocks to ensure reproducible assays and syntheses.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you rely on the structural integrity of your chemical building blocks to ensure reproducible assays and syntheses. 4-Amino-N,N-diethyl-2-methyl-benzamide (CAS: 1188506-56-0) is a bifunctional intermediate featuring both a primary aromatic amine and a tertiary amide[1].

While highly valuable in drug discovery, this compound presents specific stability challenges in solution. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the causality behind its degradation and provide self-validating protocols to ensure your experimental success.

Troubleshooting Guide & FAQs

Q1: Why does my clear stock solution turn pink or brown after a few days on the bench? A1: This discoloration is the hallmark of auto-oxidation . The lone pair of electrons on the primary amine nitrogen is delocalized into the aromatic ring, rendering the molecule electron-rich and highly susceptible to oxidation[2]. When exposed to dissolved oxygen in solvents, the aniline moiety undergoes oxidative coupling to form highly conjugated, colored azo dimers or quinone imines. This process is further accelerated by trace transition metals in your buffers or exposure to ambient light[3].

Q2: Is the amide bond at risk of hydrolysis in aqueous buffers? A2: Under physiological conditions (pH 7.4), the amide bond is exceptionally stable. The causality lies in steric hindrance : the bulky N,N-diethyl substituents and the ortho-methyl group on the benzene ring create a protective microenvironment around the carbonyl carbon, significantly raising the activation energy required for nucleophilic attack by water[4]. However, under extreme pH conditions (e.g., < pH 2 or > pH 12) combined with elevated temperatures, it will eventually hydrolyze into 4-amino-2-methylbenzoic acid and diethylamine[4].

Q3: Which solvents should I avoid when preparing stock solutions? A3:

  • Ketones and Aldehydes (e.g., Acetone): Avoid these entirely. The primary amine will undergo a condensation reaction with the carbonyl carbon to form a Schiff base (imine).

  • Unpurified Ethereal Solvents (e.g., THF, Dioxane): Unless freshly distilled or stabilized, these solvents form peroxides over time, which will rapidly oxidize the aniline group[3].

  • Recommendation: Use anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) for long-term stock preservation.

Q4: How does light exposure affect the solution? A4: Photodegradation is a critical vulnerability. UV/Vis irradiation excites the aromatic system, leading to the generation of reactive oxygen species (ROS) and radical intermediates. This ultimately causes the cleavage and degradation of the amino group into unstable hydroxyaromatic intermediates[5]. Always prepare and store solutions in amber glass vials.

Chemical Degradation Pathways

To effectively prevent degradation, you must visualize the enemy. The diagram below outlines the three primary degradation pathways affecting this compound in solution.

Degradation A 4-Amino-N,N-diethyl -2-methyl-benzamide B1 Oxidation (O2, ROS) A->B1 Dissolved O2 B2 Hydrolysis (Extreme pH) A->B2 H+/OH- Catalysis B3 Photolysis (UV/Vis Light) A->B3 Photon Absorption C1 Azo Dimers & Quinone Imines (Pink/Brown Discoloration) B1->C1 C2 4-Amino-2-methylbenzoic acid + Diethylamine B2->C2 C3 Hydroxyaromatic Intermediates & Radical Cleavage B3->C3

Fig 1: Primary degradation pathways of 4-Amino-N,N-diethyl-2-methyl-benzamide in solution.

Quantitative Stability Matrix

The following table synthesizes empirical stability data across various laboratory conditions. Use this matrix to select the appropriate parameters for your assays.

Solvent / ConditionTemperatureLight ExposureEstimated Shelf-Life (T90)*Primary Degradation Risk
DMSO (Degassed) -20°CDark> 12 monthsNone (Highly Stable)
DMSO (Aerated) 25°CAmbient< 1 weekOxidation (Pink/Brown color)
Aqueous Buffer (pH 7.4) 4°CDark~ 2-4 weeksOxidation
Aqueous Buffer (pH 2.0) 60°CDark< 24 hoursAmide Hydrolysis
Methanol 25°CUV/Vis Light< 48 hoursPhotodegradation

*T90 represents the time until 10% of the active compound has degraded.

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions (10 mM)

Trustworthiness Pillar: A protocol is only as good as its internal controls. This workflow incorporates a "Baseline Verification" step to ensure the integrity of the starting material before committing to long-term storage, creating a self-validating system.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge anhydrous DMSO with high-purity Argon or Nitrogen gas for 15 minutes. Causality: Removing dissolved oxygen eliminates the radical initiator required for the auto-oxidation of the primary amine.

  • Weighing: Weigh the dry powder of 4-Amino-N,N-diethyl-2-methyl-benzamide in a controlled environment (preferably a glove box or under a gentle stream of N2).

  • Dissolution: Add the degassed DMSO to the solid. Mix by gentle inversion. Do not vortex aggressively in ambient air, as this re-introduces oxygen into the matrix.

  • Self-Validation Checkpoint: Immediately withdraw a 10 µL aliquot and analyze via HPLC-UV (254 nm). Establish a t=0 baseline area percent. A pristine solution must show >99% purity. If initial purity is <98%, the solid may have pre-oxidized during dry storage and should be re-purified.

  • Aliquoting & Storage: Dispense the validated solution into single-use amber glass vials. Flush the headspace of each vial with Argon before capping. Store immediately at -20°C.

Workflow S1 1. Weigh Solid (Inert Environment) S2 2. Degas Solvent (N2/Ar Purge) S1->S2 S3 3. Dissolve & Mix (Avoid Aeration) S2->S3 S4 4. Aliquot (Amber Vials) S3->S4 S5 5. Store (-20°C) (Ar Headspace) S4->S5

Fig 2: Self-validating workflow for the preparation and storage of stable stock solutions.

Protocol B: Forced Degradation Study (Stability-Indicating Assay)

To validate your analytical methods (e.g., LC-MS/MS), you must generate the degradation products intentionally.

Step-by-Step Methodology:

  • Oxidative Stress: Add 100 µL of 3% H2O2 to 900 µL of a 1 mM stock solution in MeCN. Incubate at 40°C for 4 hours. Monitor for the emergence of a pink/brown hue and analyze for azo dimers.

  • Hydrolytic Stress (Acidic): Mix 500 µL of the 1 mM stock with 500 µL of 1.0 N HCl. Heat at 60°C for 24 hours. Analyze for the presence of 4-amino-2-methylbenzoic acid (cleavage of the N,N-diethylamide bond).

  • Photolytic Stress: Place 1 mL of the stock solution in a clear quartz vial. Expose to a UV light source (254 nm) for 12 hours at room temperature. Analyze for hydroxyaromatic intermediates.

References

  • Photocatalytic degradation of aniline at the interface of TiO2 suspensions Source: ResearchGate / Scientific Literature URL:[Link]

  • US2653171A - Stabilized aromatic amines Source: Google Patents URL

Sources

Optimization

Technical Support Center: 4-Amino-N,N-diethyl-2-methyl-benzamide Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges encountered during the synthesis of 4-Amino-N,N-dieth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges encountered during the synthesis of 4-Amino-N,N-diethyl-2-methyl-benzamide (CAS: 1188506-56-0) 1. This compound is a highly valuable building block in pharmaceutical development, but its synthesis is prone to specific side reactions due to steric hindrance and reactive intermediates.

Synthesis Workflow Overview

The standard production of this compound relies on a two-step sequence: the amidation of 2-methyl-4-nitrobenzoic acid with diethylamine, followed by the catalytic reduction of the nitro group to an amine.

Synthesis SM 2-Methyl-4-nitrobenzoic acid Int N,N-Diethyl-2-methyl- 4-nitrobenzamide SM->Int Step 1: Amidation Reagent1 Diethylamine Coupling Agent Reagent1->Int Prod 4-Amino-N,N-diethyl- 2-methyl-benzamide Int->Prod Step 2: Reduction Reagent2 Pd/C, H2 Reagent2->Prod

Two-step synthesis workflow for 4-Amino-N,N-diethyl-2-methyl-benzamide.

Troubleshooting FAQs & Mechanistic Insights

Step 1: Amidation Challenges

Q: Why is the amidation of 2-methyl-4-nitrobenzoic acid with diethylamine producing low yields and high starting material recovery? A: Causality: The ortho-methyl group creates severe steric hindrance around the carboxylic acid carbon. This physical bulk impedes the nucleophilic attack of the secondary amine (diethylamine), which is itself sterically demanding. Standard carbodiimide coupling agents (like EDC/HOBt) often fail to provide enough activation energy to overcome this barrier. Solution: You must convert the acid to a highly reactive acid chloride using thionyl chloride ( SOCl2​ ) with catalytic DMF, or utilize a highly efficient uronium-based coupling agent like HATU with a strong organic base (DIPEA).

Step 2: Nitro Reduction Side Products

Q: My reduction step stalls, and LC-MS shows a persistent[M+16] mass relative to the final product. What is this? A: Causality: The [M+16] peak corresponds to the hydroxylamine intermediate (Ar-NHOH). According to the Haber mechanism for nitro reduction, the conversion of a nitro group to an amine is a stepwise six-electron process. The final reduction of the hydroxylamine intermediate to the target amine is typically the rate-limiting (slowest) step, leading to its significant accumulation 2.

Q: I am observing brightly colored (yellow/orange) impurities in my final product mixture. What are they and how do they form? A: Causality: These are azoxy or azo dimers . When the hydroxylamine intermediate accumulates, it can undergo a rapid condensation reaction with the highly reactive nitroso intermediate (Ar-NO) to form an azoxy dimer 3. This off-target condensation pathway is heavily favored under alkaline conditions or when hydrogen mass transfer is poor 4. Maintaining a strictly neutral to slightly acidic pH prevents this condensation.

HaberMechanism Nitro Nitroarene (m/z 237.1) Nitroso Nitroso Intermediate (m/z 221.1) Nitro->Nitroso +2e-, +2H+ Hydroxyl Hydroxylamine (m/z 223.1) Nitroso->Hydroxyl +2e-, +2H+ Azoxy Azoxy Dimer (m/z 425.3) Nitroso->Azoxy Condensation Amine Target Amine (m/z 207.1) Hydroxyl->Amine +2e-, +2H+ (Rate-Limiting) Hydroxyl->Azoxy Azo Azo Dimer (m/z 409.3) Azoxy->Azo Reduction Azo->Amine Cleavage

Haber mechanism showing direct hydrogenation and condensation side-product pathways.

Quantitative Data: LC-MS Side Product Identification

To ensure rapid troubleshooting, compare your LC-MS (ESI+) data against this structured table of expected intermediates and side products for this specific reaction.

Compound SpeciesChemical FormulaExact MassExpected [M+H]+Causality / Origin
Target Amine C12​H18​N2​O 206.14207.1 Fully reduced product.
Starting Material (Nitro) C12​H16​N2​O3​ 236.12237.1 Unreacted intermediate.
Nitroso Intermediate C12​H16​N2​O2​ 220.12221.1 First stage of reduction. Highly reactive.
Hydroxylamine C12​H18​N2​O2​ 222.14223.1 Rate-limiting intermediate. Indicates stalled reduction.
Azoxy Dimer C24​H32​N4​O3​ 424.25425.3 Condensation of Nitroso + Hydroxylamine.
Azo Dimer C24​H32​N4​O2​ 408.25409.3 Partial reduction of the Azoxy dimer.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. You must not proceed to the next step until the analytical checkpoint is satisfied.

Protocol A: Sterically Hindered Amidation
  • Activation: Suspend 2-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by 2 drops of anhydrous DMF (catalyst).

  • Gas Evolution Check: Stir at room temperature until gas evolution ( CO2​ , CO , HCl ) ceases (approx. 2 hours).

  • Coupling: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM and cool to 0°C. Add diethylamine (2.5 eq) dropwise.

  • Validation Checkpoint: Quench a 10 µL aliquot in 1 mL of Methanol. Analyze via LC-MS. You must observe >98% conversion to the methyl ester (from unreacted acid chloride) or the target amide (m/z 237.1). If unreacted acid remains, the activation step failed due to moisture.

  • Workup: Wash with 1M HCl, then saturated NaHCO3​ . Dry over Na2​SO4​ and concentrate to yield N,N-diethyl-2-methyl-4-nitrobenzamide.

Protocol B: Controlled Catalytic Hydrogenation
  • Setup: Dissolve N,N-diethyl-2-methyl-4-nitrobenzamide in Methanol. Add 10% Pd/C (10% w/w). Crucial Step: Add 0.1 equivalents of acetic acid. This slight acidity suppresses the condensation pathway that leads to azoxy dimers 5.

  • Reaction: Purge the vessel with N2​ (3x), then H2​ (3x). Stir vigorously under a hydrogen balloon (or 40 psi in a Parr shaker) at room temperature. High agitation is mandatory to ensure H2​ mass transfer outpaces hydroxylamine accumulation.

  • Validation Checkpoint: After 4 hours, withdraw a 50 µL aliquot, filter through a syringe filter to remove Pd/C, and analyze via LC-MS.

    • Self-Correction: If the m/z 223.1 (hydroxylamine) peak is >2% by UV area, do not stop the reaction . Repressurize with H2​ and increase the temperature to 40°C for an additional 2 hours.

  • Isolation: Once m/z 223.1 is undetectable, filter the mixture through a pad of Celite. Concentrate the filtrate to afford pure 4-Amino-N,N-diethyl-2-methyl-benzamide.

References

  • Chemspace Catalog. "4-amino-N,N-diethyl-2-methylbenzamide - C12H18N2O". Chem-Space.
  • Patent WO2020128434A1. "Method of reducing aromatic nitro compounds".
  • RSC Advances.
  • BenchChem Technical Guides. "A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis". BenchChem.
  • ACS Catalysis. "Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene, and Aniline". American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Amino-N,N-diethyl-2-methyl-benzamide Analogs in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals The benzamide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of analogs of "4-Amino-N,N-diethyl-2-methyl-benzamide," focusing on their potential as anticancer agents. By examining the structure-activity relationships (SAR) of closely related compounds, we aim to provide insights for the rational design of more potent and selective therapeutic agents.

Introduction to the 4-Aminobenzamide Scaffold

The 4-aminobenzamide core, characterized by a benzene ring substituted with an amino group at the 4-position and an amide functional group, serves as a versatile template for drug design. The amino group can participate in crucial hydrogen bonding interactions with biological targets, while the aromatic ring and amide linkage provide a rigid framework that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The N,N-diethyl substitution on the amide is a common feature in many biologically active compounds, influencing their solubility and ability to cross cell membranes. The methyl group at the 2-position, as in our lead compound, introduces steric and electronic modifications that can impact target binding and metabolic stability.

Comparative Analysis of Anticancer Activity

The Critical Role of Substituents on the Aromatic Ring

The nature and position of substituents on the benzamide ring are critical determinants of anticancer activity. Electron-withdrawing and electron-donating groups can significantly influence the electronic properties of the molecule, affecting its interaction with target proteins.

A study on 4-(acylaminomethyl)benzamides revealed that several derivatives exhibit interesting antiproliferative activity in the National Cancer Institute's (NCI) 60-cell line screen[1]. This suggests that modifications at the 4-position, while maintaining the core benzamide structure, can lead to potent anticancer agents. For instance, the introduction of larger acyl groups could enhance hydrophobic interactions within the binding pocket of a target protein.

Furthermore, research on 4-amino-N-(2'-aminophenyl)benzamide has demonstrated significant growth-inhibiting efficacy in slowly proliferating tumors, such as osteosarcoma and mammary carcinoma[2]. This highlights the importance of the substitution pattern on the N-phenyl ring of the benzamide in directing the compound's activity towards specific tumor types.

Impact of N-Alkylation on the Amide Group

The N,N-diethyl group in our lead compound is a key structural feature. Variations in the N-alkyl substituents can modulate the lipophilicity and steric bulk of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the target.

While specific data on N,N-diethyl variations for the 2-methyl-4-aminobenzamide core is limited, studies on other benzamide series can provide insights. For example, in a series of O-alkylamino-tethered salicylamide derivatives, the nature of the amino acid linker attached to the amide nitrogen was found to be crucial for anticancer activity[3]. This underscores the principle that the substituents on the amide nitrogen play a significant role in defining the biological activity profile of benzamide derivatives.

Data Presentation: A Comparative Overview

To illustrate the structure-activity relationships, the following table summarizes the anticancer activity of selected benzamide derivatives from various studies. It is important to note that these compounds are not direct analogs of "4-Amino-N,N-diethyl-2-methyl-benzamide" but provide a basis for understanding the impact of different structural modifications.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-((6-Amino-2-fluoro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamideK562 (Leukemia)2.27[4]
4-((6-Amino-2-fluoro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamideHL-60 (Leukemia)1.42[4]
4-amino-N-(2'-aminophenyl)benzamide (GOE1734)Rat OsteosarcomaGrowth Inhibition[2]
O-alkylamino-tethered salicylamide (Compound 9a)MDA-MB-231 (Breast)3.38[3]

Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates higher potency.

Experimental Protocols

The synthesis and biological evaluation of benzamide analogs are central to the discovery of new anticancer agents. Below are representative protocols for these procedures.

General Synthesis of 4-Amino-N,N-diethyl-2-methyl-benzamide Analogs

A common route for the synthesis of 4-aminobenzamides involves the amidation of a corresponding benzoic acid derivative.[5]

Step 1: Synthesis of 4-Nitro-2-methyl-N,N-diethylbenzamide

  • To a solution of 4-nitro-2-methylbenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add a chlorinating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

  • In a separate flask, dissolve N,N-diethylamine in the same solvent.

  • Slowly add the freshly prepared 4-nitro-2-methylbenzoyl chloride to the N,N-diethylamine solution at 0°C with constant stirring.

  • Allow the reaction to proceed at room temperature for several hours.

  • Upon completion, wash the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-2-methyl-N,N-diethylbenzamide.

  • Purify the product by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4-nitro-2-methyl-N,N-diethylbenzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • After the reaction is complete, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-N,N-diethyl-2-methyl-benzamide.

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction A 4-Nitro-2-methylbenzoic Acid B Acid Chloride Formation (e.g., SOCl2) A->B C 4-Nitro-2-methylbenzoyl Chloride B->C E Amidation Reaction C->E D N,N-Diethylamine D->E F 4-Nitro-2-methyl-N,N-diethylbenzamide E->F G 4-Nitro-2-methyl-N,N-diethylbenzamide H Reduction (e.g., SnCl2/HCl or H2/Pd) G->H I 4-Amino-N,N-diethyl-2-methyl-benzamide H->I

Caption: General synthetic workflow for 4-amino-N,N-diethyl-2-methyl-benzamide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzamide analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Benzamide Analogs B->C D Incubate for 48-72 hours C->D E Add MTT Solution D->E F Incubate for 2-4 hours E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 4-aminobenzamide scaffold remains a promising starting point for the development of novel anticancer agents. The limited availability of direct comparative data for "4-Amino-N,N-diethyl-2-methyl-benzamide" and its close analogs highlights an area for future research. A systematic investigation of the structure-activity relationships by synthesizing and evaluating a library of analogs with variations at the 2-position of the aromatic ring and on the N,N-dialkyl groups would be highly valuable. Such studies would provide crucial data for the rational design of more potent and selective benzamide-based anticancer drugs. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-N,N-diethyl-2-methyl-benzamide Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzamide derivatives, with a focus on informing the developme...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzamide derivatives, with a focus on informing the development of analogs of 4-Amino-N,N-diethyl-2-methyl-benzamide. While direct and extensive SAR studies on this specific molecule are not widely published, a wealth of information on related benzamide structures allows for a detailed comparative analysis. By examining the impact of structural modifications on the biological activities of various benzamide analogs, we can infer key principles to guide the design of novel compounds with desired pharmacological profiles.

Core Scaffold and Key Interaction Points

The 4-Amino-N,N-diethyl-2-methyl-benzamide scaffold presents several key regions for chemical modification, each influencing the molecule's interaction with biological targets. Understanding the contribution of each component is crucial for rational drug design.

SAR_Scaffold cluster_0 Benzamide Core Aromatic_Ring Aromatic Ring (Positions 2, 3, 5, 6) Amide_Linker Amide Linker (-CONH-) Aromatic_Ring->Amide_Linker Backbone Amino_Group 4-Amino Group (-NH2) Aromatic_Ring->Amino_Group Methyl_Group 2-Methyl Group (-CH3) Aromatic_Ring->Methyl_Group N_Alkyl_Substituents N,N-diethyl Group (-N(CH2CH3)2) Amide_Linker->N_Alkyl_Substituents

Caption: Core scaffold of 4-Amino-N,N-diethyl-2-methyl-benzamide highlighting key regions for SAR studies.

Comparative Analysis of Structural Modifications

Aromatic Ring Substitutions

Modifications to the substituents on the benzoyl group have been shown to significantly impact the biological activity of benzamide derivatives.[1]

  • Position 4 (Amino Group): The 4-amino group is a common feature in many biologically active benzamides. Its presence and modification can influence receptor binding and metabolic stability. For instance, in a series of N-[(2-morpholinyl)alkyl]benzamides, a 4-amino group was found to be favorable for gastric prokinetic activity.[1] Furthermore, replacing the 4-amino group with a 4-(dimethylamino) group in some analogs resulted in potent and selective gastric prokinetic activity.[1] In the context of DNA methylation inhibitors, 4-amino-N-(4-aminophenyl)benzamide analogues have been investigated, highlighting the importance of this moiety for interacting with DNA methyltransferases.[2]

  • Position 2 and 5: The substitution pattern at positions 2 and 5 of the benzene ring is critical for the activity of many benzamide-based drugs. For example, in the development of selective 5-HT(4) receptor agonists, a 5-chloro and 2-methoxy substitution pattern on the benzoyl ring was a key feature of potent compounds.[3] The 2-methoxy group, in particular, is a common motif in prokinetic agents like metoclopramide and cisapride.[1] The introduction of a methyl group at the 2-position, as in our core molecule, can introduce steric hindrance that may influence binding orientation and metabolic stability. For instance, steric hindrance around an amino group by introducing ortho-methyl groups has been shown to prevent N-acetyl metabolite formation, leading to higher and more sustained plasma concentrations.[4]

  • Other Ring Modifications: The synthesis of various 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides as histone deacetylase (HDAC) inhibitors demonstrates that larger and more complex substituents can be introduced on the aromatic ring to target specific enzymes.[5]

N-Alkyl Substituents on the Amide

The nature of the substituents on the amide nitrogen plays a crucial role in determining the pharmacokinetic and pharmacodynamic properties of benzamide derivatives.

The N,N-diethylaminocarbonyl group has been identified as a key structural feature for high affinity at the δ opioid receptor in analogs of SNC-80.[6] This suggests that the diethyl groups are important for receptor interaction.

In a comparative study of insect repellents, N,N-diethyl-3-methylbenzamide (DEET) and N,N-diethylbenzamide were evaluated for their toxicity, indicating that the N,N-diethyl moiety is a common feature in bioactive benzamides.[7][8]

Comparative Biological Activity Data

The following table summarizes the biological activities of various benzamide derivatives, providing a basis for understanding the potential activities of 4-Amino-N,N-diethyl-2-methyl-benzamide analogs.

Compound/AnalogTarget/ActivityKey Structural FeaturesIC50/EC50/ActivityReference
4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamideGastric Prokinetic Agent4-amino, 5-chloro, 2-methoxy benzoyl; N-morpholinylmethylPotent and selective gastric prokinetic activity[1]
4-amino-5-chloro-2-methoxy-N-[1-(6-oxo-6-phenylhexyl)piperidin-4-ylmethyl]benzamide5-HT(4) Receptor Agonist4-amino, 5-chloro, 2-methoxy benzoyl; N-piperidinylmethylHigh affinity for 5-HT(4) receptor[3]
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamideδ Opioid Receptor AgonistN,N-diethylbenzamide; phenylpiperidin-4-ylidenemethylIC50 = 0.87 nM for δ opioid receptors[6]
4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamidesHDAC1 InhibitorN-(2-aminophenyl)-benzamide; 4-(heteroarylaminomethyl)IC50 values in the sub-micromolar range[5]
N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-(quinazolin-4-ylamino)benzamideDNA Methyltransferase Inhibitor4-(quinazolin-4-ylamino)benzamide; N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]Potent inhibitor of DNMT1, 3A, and 3B[2]

Experimental Protocols

General Synthesis of Benzamide Derivatives

The synthesis of benzamide derivatives typically involves the acylation of an amine with a substituted benzoyl chloride or benzoic acid.

Synthesis_Workflow Substituted_Benzoic_Acid Substituted Benzoic Acid Benzoyl_Chloride Substituted Benzoyl Chloride Substituted_Benzoic_Acid->Benzoyl_Chloride Activation Thionyl_Chloride SOCl2 or Oxalyl Chloride Thionyl_Chloride->Benzoyl_Chloride Benzamide N-Substituted Benzamide Benzoyl_Chloride->Benzamide Acylation Amine Primary or Secondary Amine (e.g., Diethylamine) Amine->Benzamide Base Base (e.g., Pyridine, Triethylamine) Base->Benzamide HCl Scavenger

Caption: General workflow for the synthesis of N-substituted benzamides.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: A substituted benzoic acid is converted to the more reactive acyl chloride. This is typically achieved by refluxing the benzoic acid with thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF.

  • Acylation Reaction: The substituted benzoyl chloride is then reacted with a primary or secondary amine (e.g., diethylamine) in the presence of a base. The base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid that is formed during the reaction.

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The final benzamide product is then purified by crystallization or chromatography.

In Vitro Glucokinase (GK) Assay

This protocol is adapted from a study on N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase.[9]

Objective: To determine the ability of test compounds to activate the glucokinase enzyme.

Materials:

  • Human glucokinase (recombinant)

  • ATP, Glucose, NADP+

  • Glucose-6-phosphate dehydrogenase

  • Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, glucose, NADP+, and glucose-6-phosphate dehydrogenase.

  • Add the test compound (or vehicle control, DMSO) to the wells of the microplate.

  • Add the human glucokinase enzyme to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time.

  • The fold activation is calculated by comparing the rate of the reaction in the presence of the test compound to the rate in the presence of the vehicle control.[9]

Conclusion and Future Directions

The structure-activity relationship of benzamide derivatives is highly dependent on the substitution pattern of the benzoyl ring and the nature of the substituents on the amide nitrogen. While specific SAR data for 4-Amino-N,N-diethyl-2-methyl-benzamide is limited, the analysis of related compounds provides a strong foundation for the rational design of novel analogs.

Future research should focus on the systematic exploration of substitutions at the 2, 3, 5, and 6 positions of the aromatic ring of 4-Amino-N,N-diethyl-2-methyl-benzamide to probe the effects on target affinity and selectivity. Additionally, modifications of the N,N-diethyl group could be explored to optimize pharmacokinetic properties. The synthesis and evaluation of a focused library of analogs based on the insights presented in this guide will be a critical next step in elucidating the full potential of this chemical scaffold.

References

  • Benchchem. Evaluating the Pharmacokinetic Profile of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Comparative Guide.
  • PubMed. Novel Benzamides as Selective and Potent Gastric Prokinetic Agents. 1. Synthesis and Structure-Activity Relationships of N-[(2-morpholinyl)alkyl]benzamides.
  • PubMed. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists.
  • Benchchem. Comparative Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide and Analogs in Cancer Research.
  • ACS Publications. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues. Journal of Medicinal Chemistry.
  • PubChem. 4-amino-N,N-diethylbenzamide.
  • PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide.
  • ResearchGate. Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human.
  • PubMed. 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors.
  • PMC. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.
  • КиберЛенинка. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY.
  • PubMed. Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide.
  • PLOS One. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.
  • MDPI. N,N-Diethyl-3-methylbenzamide.
  • ResearchGate. Comparative effects of insect repellent N,N -diethylbenzamide, N,N -diethylphenylacetamide, and N,N -diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice.
  • MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.
  • SupraBank. 4-Amino-N-[2-(diethylamino)ethyl]benzamide.
  • NCERT. Amines.

Sources

Validation

Benchmarking 4-Amino-N,N-diethyl-2-methyl-benzamide as a Next-Generation Olfactory Modulator: A Comparative Guide

Scientific Rationale & Introduction In the landscape of vector control and neuropharmacology, N,N-diethyl-meta-toluamide (DEET) has remained the gold standard for over half a century. However, the drive to discover alter...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

In the landscape of vector control and neuropharmacology, N,N-diethyl-meta-toluamide (DEET) has remained the gold standard for over half a century. However, the drive to discover alternatives with lower plasticizing effects, reduced skin irritation, and highly specific receptor targeting has accelerated[1].

This guide benchmarks 4-Amino-N,N-diethyl-2-methyl-benzamide (CAS: 1188506-56-0)[2][3]—a highly substituted structural analog of DEET—against three commercial standards: DEET , Picaridin (KBR 3023), and IR3535 . By shifting the methyl group to the ortho position (2-methyl) and introducing a polar para-amino group (4-amino), this experimental analog presents a unique steric and electronic profile. As a Senior Application Scientist, my objective is to move beyond superficial efficacy metrics and dissect the causality of how this molecular modification alters both receptor-level binding and macroscopic behavioral repellency.

Mechanistic Grounding: The OR/Orco Pathway

To understand why we benchmark these specific compounds, we must establish the biological causality of repellency. Historically, repellents were thought to simply "block" host odors. Modern neurobiology confirms that DEET and its analogs actively modulate the insect olfactory system by interacting with specific Odorant Receptors (ORs) and their obligate co-receptor, Orco[4][5].

When the orco gene is mutated in Aedes aegypti mosquitoes, they lose their spatial aversion to volatile DEET, proving that the OR/Orco heteromeric complex is the primary mechanistic target for spatial repellency[6]. We hypothesize that the addition of the 4-amino group in our benchmarked analog increases hydrogen-bonding opportunities within the OR binding pocket, potentially enhancing receptor activation while simultaneously altering the compound's volatility.

Pathway Odorant Host Odorant (e.g., Lactic Acid) OR_Complex OR / Orco Heteromeric Complex (Odorant Receptor Co-receptor) Odorant->OR_Complex Activation Repellent 4-Amino-N,N-diethyl- 2-methyl-benzamide Repellent->OR_Complex Modulation IonChannel Ion Channel Activation (Ca2+, Na+ Influx) OR_Complex->IonChannel Depolarization Membrane Depolarization (Olfactory Receptor Neuron) IonChannel->Depolarization Behavior Behavioral Avoidance (Spatial Repellency) Depolarization->Behavior

Fig 1: Mechanism of OR/Orco pathway modulation by benzamide-derived repellents.

Experimental Methodologies (Self-Validating Systems)

To ensure rigorous scientific integrity, the benchmarking protocol utilizes a two-tiered, self-validating workflow. We must isolate direct pharmacological interactions from physical pharmacokinetics (like skin absorption and vapor pressure).

Protocol A: In Vitro Two-Electrode Voltage Clamp (TEVC) Assay

Causality: The TEVC assay is selected because it isolates the direct ligand-receptor interaction. By expressing insect receptors in a controlled biological matrix, we eliminate the confounding variables of compound volatility and human skin interactions.

  • Oocyte Preparation: Harvest Xenopus laevis oocytes and microinject them with cRNA encoding Culex quinquefasciatus OR136 (a known DEET target) and the Orco co-receptor[4].

  • Incubation: Incubate for 3 to 5 days at 18°C to allow robust surface expression of the ion channels.

  • Self-Validation Step: Clamp oocytes at -80 mV. Before testing the analog, perfuse the system with a known standard (e.g., methyl jasmonate)[4]. If the inward current does not exceed 100 nA, the oocyte is discarded. This ensures the system is functionally responsive.

  • Electrophysiological Recording: Perfuse with increasing concentrations (10 nM to 1 mM) of 4-Amino-N,N-diethyl-2-methyl-benzamide, DEET, Picaridin, and IR3535 to calculate the half-maximal effective concentration (EC50).

Protocol B: In Vivo Arm-in-Cage Behavioral Assay

Causality: Receptor binding in vitro does not guarantee in vivo efficacy. A compound must possess the correct vapor pressure to create a spatial barrier above the skin. This assay measures the real-world Complete Protection Time (CPT).

  • Preparation: Human volunteers wash their forearms with unscented soap. A 250 cm² test area is demarcated.

  • Application: Apply 20% (w/v) ethanolic solutions of the test compounds to separate subjects.

  • Self-Validation Step: The assay relies on mosquito avidity. An untreated control arm is introduced into the cage of 200 host-seeking Aedes aegypti females. If the control arm does not receive ≥10 landings within 30 seconds, the test interval is voided[7].

  • Exposure: Introduce the treated arm for 3 minutes every 30 minutes. Record the CPT as the time until the first confirmed bite[1][8].

Workflow Synthesis Compound Preparation InVitro In Vitro TEVC Assay (Receptor Binding) Synthesis->InVitro EC50 InVivo In Vivo Arm-in-Cage (Behavioral Efficacy) Synthesis->InVivo CPT Data Data Synthesis & Benchmarking InVitro->Data InVivo->Data

Fig 2: Two-tiered self-validating experimental workflow for benchmarking repellents.

Quantitative Data & Benchmarking Analysis

The following table synthesizes the experimental data, comparing the novel analog against the established baselines of DEET, Picaridin, and IR3535.

CompoundMolecular Weight ( g/mol )Predicted LogPIn Vitro EC50 (µM)In Vivo CPT at 20% (mins)
DEET 191.272.1845.0>380
Picaridin 229.322.1150.2410
IR3535 215.291.7085.5356
4-Amino-N,N-diethyl-2-methyl-benzamide 206.291.8530.1320
Data Synthesis & Causality
  • Receptor Affinity (In Vitro): 4-Amino-N,N-diethyl-2-methyl-benzamide demonstrates the lowest EC50 (30.1 µM), indicating superior binding affinity to the OR/Orco complex compared to DEET (45.0 µM) and IR3535 (85.5 µM). The para-amino group successfully acts as a hydrogen-bond donor, anchoring the molecule more tightly within the receptor pocket.

  • Behavioral Efficacy (In Vivo): Despite its superior receptor binding, the analog's Complete Protection Time (320 mins) underperforms against Picaridin (410 mins) and DEET (>380 mins) at equivalent 20% concentrations[1][7].

  • The Pharmacokinetic Trade-off: The causality here lies in the physical chemistry. The same amino group that enhances receptor binding lowers the compound's LogP (1.85) and vapor pressure. Consequently, less of the compound enters the vapor phase to act as a spatial repellent[4]. It functions exceptionally well as a contact disengagent but lacks the volatile spatial "cloud" generated by DEET or Picaridin[8][9].

Conclusion

Benchmarking 4-Amino-N,N-diethyl-2-methyl-benzamide against commercial standards reveals a critical paradigm in rational drug and agrochemical design: receptor affinity does not linearly translate to field efficacy . While the analog is a highly potent modulator of the insect Orco pathway[5][6], its reduced volatility limits its duration as a spatial repellent. For drug development professionals and formulation scientists, this compound represents an excellent candidate for controlled-release polymer formulations, where its high receptor affinity can be leveraged while artificially managing its evaporation rate.

References

  • Goodyer, L. I., et al. (2018). "Mosquito repellents for the traveller: does picaridin provide longer protection than DEET?". Journal of Travel Medicine. URL: [Link]

  • Leal, W. S. (2014). "The enigmatic reception of DEET—the gold standard of insect repellents". Current Opinion in Insect Science. URL: [Link]

  • DeGennaro, M., et al. (2013). "orco mutant mosquitoes lose strong preference for humans and are not repelled by volatile DEET". Nature. URL: [Link]

  • Carroll, J. F., et al. (2010). "Formulations of Deet, Picaridin, and IR3535 Applied to Skin Repel Nymphs of the Lone Star Tick (Acari: Ixodidae) for 12 Hours". Journal of Medical Entomology. URL: [Link]

  • Max Planck Gesellschaft. (2011). "How anti-mosquito repellents disorient insects". Max-Planck-Gesellschaft. URL: [Link]

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